2-(1-Benzothiophen-3-yl)oxirane
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1-benzothiophen-3-yl)oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8OS/c1-2-4-10-7(3-1)8(6-12-10)9-5-11-9/h1-4,6,9H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBEHOBLMFNEOIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CSC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Spectroscopic Analysis of 2-(1-Benzothiophen-3-yl)oxirane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic characterization of 2-(1-benzothiophen-3-yl)oxirane, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of a complete, published spectroscopic dataset for this specific molecule, this document outlines the expected analytical data based on the analysis of its constituent functional groups and related structures. It also includes detailed experimental protocols for its synthesis and characterization.
Molecular Structure
This compound consists of a benzothiophene moiety linked at the 3-position to an oxirane (epoxide) ring. The benzothiophene core is a bicyclic aromatic system containing a benzene ring fused to a thiophene ring. The oxirane is a three-membered ring containing an oxygen atom.
Proposed Synthesis
A common and effective method for the synthesis of epoxides is the epoxidation of an alkene. Therefore, a plausible synthetic route to this compound involves the preparation of 3-vinyl-1-benzothiophene, followed by its epoxidation.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 3-Vinyl-1-benzothiophene
A Wittig reaction between 1-benzothiophene-3-carbaldehyde and methyltriphenylphosphonium bromide can be employed.
-
Preparation of the Wittig Reagent: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Add a strong base, such as n-butyllithium (n-BuLi) (1.05 equivalents), dropwise while stirring. Allow the reaction to stir at this temperature for 1 hour, during which the color should change to deep orange or yellow, indicating the formation of the ylide.
-
Wittig Reaction: Dissolve 1-benzothiophene-3-carbaldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 3-vinyl-1-benzothiophene.
Step 2: Epoxidation of 3-Vinyl-1-benzothiophene
The resulting alkene can be epoxidized using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).
-
Reaction Setup: Dissolve 3-vinyl-1-benzothiophene (1.0 equivalent) in a chlorinated solvent like dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.2 to 1.5 equivalents) portion-wise to the stirred solution. The reaction is often buffered with a mild base like sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up and Purification: Once the starting material is consumed, quench the reaction by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃), to destroy excess peroxide. Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to afford this compound.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound. These values are predicted based on characteristic chemical shifts and absorption frequencies for benzothiophene and oxirane moieties.
Table 1: Predicted ¹H NMR Spectroscopic Data
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~ 7.90 - 7.80 | Doublet | ~ 8.0 | 1H | Aromatic H (Position 4 or 7) |
| ~ 7.50 - 7.30 | Multiplet | - | 3H | Aromatic H (Positions 2, 5, 6) |
| ~ 3.90 | Doublet of Doublets | ~ 4.0, 2.5 | 1H | Oxirane CH |
| ~ 3.20 | Doublet of Doublets | ~ 5.5, 4.0 | 1H | Oxirane CH₂ (trans) |
| ~ 2.90 | Doublet of Doublets | ~ 5.5, 2.5 | 1H | Oxirane CH₂ (cis) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
| Chemical Shift (δ, ppm) | Assignment |
| ~ 140 - 138 | Quaternary Aromatic C (Benzothiophene) |
| ~ 135 - 120 | Aromatic CH and Quaternary C |
| ~ 52 | Oxirane CH |
| ~ 47 | Oxirane CH₂ |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~ 3000 - 2900 | Medium-Weak | Oxirane C-H Stretch |
| ~ 1600 - 1450 | Medium-Strong | Aromatic C=C Stretch |
| ~ 1250 | Strong | C-O Stretch (Oxirane, asymmetric ring stretch) |
| ~ 950 - 850 | Strong | Oxirane Ring Deformation (breathing) |
| ~ 750 | Strong | Aromatic C-H Bend (ortho-disubstituted) |
Table 4: Predicted Mass Spectrometry (MS) Data
Ionization Mode: Electron Ionization (EI)
| m/z (Mass-to-Charge Ratio) | Relative Intensity | Assignment |
| ~ 176 | High | [M]⁺ (Molecular Ion) |
| ~ 147 | Medium | [M - CHO]⁺ |
| ~ 134 | High | [C₈H₆S]⁺ (Benzothiophene radical cation) |
| ~ 121 | Medium | [M - C₂H₂O - H]⁺ |
| ~ 89 | Medium | [C₇H₅]⁺ or [C₆H₃S]⁺ |
Experimental Protocols for Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.[1]
-
¹H NMR Parameters: Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Parameters: Employ proton decoupling. Typical parameters include a 45-degree pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
Infrared (IR) Spectroscopy
-
Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal. For thin-film analysis, dissolve the compound in a volatile solvent (e.g., DCM), deposit a drop onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.[1] Perform a background scan of the empty accessory before scanning the sample.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or gas chromatography). Acquire the mass spectrum using electron ionization (EI) at 70 eV. The mass analyzer (e.g., quadrupole or time-of-flight) will separate the ions based on their mass-to-charge ratio.
Visualizations
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
General Analytical Workflow
Caption: Workflow for the spectroscopic analysis and structural verification.
References
physical and chemical properties of 2-(1-benzothiophen-3-yl)oxirane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Predicted Physicochemical Properties
The physical and chemical properties of 2-(1-benzothiophen-3-yl)oxirane can be estimated by considering the properties of benzothiophene and a simple aryl oxirane.
| Property | Predicted Value/Characteristic | Rationale & References |
| Molecular Formula | C₁₀H₈OS | Sum of atoms in benzothiophene (C₈H₆S) and the oxirane substituent (C₂H₂O), accounting for the bond between them. |
| Molecular Weight | 176.24 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white solid | Benzothiophene is a white solid.[1][6] |
| Melting Point | Expected to be a low-melting solid | Benzothiophene has a melting point of 32 °C.[1][6] The addition of the oxirane group will likely increase this. |
| Boiling Point | > 221-222 °C | The boiling point of benzothiophene is 221-222 °C.[1][7] The larger molecular weight will increase the boiling point. |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., acetone, ether, benzene, ethanol). | Benzothiophene is insoluble in water and soluble in organic solvents.[1] Oxiranes are also generally soluble in organic solvents. |
| Density | > 1.15 g/cm³ | The density of benzothiophene is approximately 1.15 g/cm³.[6] The addition of the oxirane group is expected to increase the density. |
Chemical Properties and Reactivity
The chemical reactivity of this compound is dominated by the electrophilic nature of the oxirane ring and the aromatic character of the benzothiophene nucleus.
Reactivity of the Oxirane Ring
Epoxides are highly susceptible to ring-opening reactions due to significant ring strain.[4] This reaction can be initiated by both nucleophiles and electrophiles.
-
Nucleophilic Ring-Opening: This is a key reaction for synthetic applications. The reaction can proceed under basic or acidic conditions.
-
Under Basic/Neutral Conditions (Strong Nucleophiles): Strong nucleophiles will attack the less sterically hindered carbon of the oxirane ring in an SN2-type reaction.[4][8]
-
Under Acidic Conditions (Weak Nucleophiles): In the presence of an acid catalyst, the epoxide oxygen is protonated, activating the ring. Weak nucleophiles will then preferentially attack the more substituted carbon atom, as the transition state has some carbocationic character.[4][9]
-
A general representation of the nucleophilic ring-opening is depicted below:
Caption: General Nucleophilic Ring-Opening of the Oxirane.
Reactivity of the Benzothiophene Ring
The benzothiophene ring system is aromatic and can undergo electrophilic substitution reactions, primarily at the 2- and 3-positions. However, under the conditions required for many electrophilic aromatic substitutions, the oxirane ring may also react.
Potential Biological Activities
While the biological activity of this compound itself has not been documented, the benzothiophene core is present in a wide array of biologically active molecules.[10] Derivatives of benzothiophene have been reported to possess numerous pharmacological properties, including:
-
Anti-inflammatory[2]
-
Antimicrobial and Antifungal[2]
-
Antitubercular[2]
-
Antidiabetic[2]
-
Antiviral
-
Antioxidant[1]
The oxirane moiety makes this compound a reactive intermediate, capable of covalently modifying biological macromolecules. This reactivity is a double-edged sword, as it can be responsible for therapeutic effects but also potential toxicity.
Experimental Protocols
Detailed experimental protocols for this compound are not available. However, the following sections outline general procedures for its likely synthesis and characterization based on established methods for similar compounds.
Proposed Synthesis
A plausible synthetic route to this compound would involve the epoxidation of 3-vinyl-1-benzothiophene. This precursor could be synthesized from 3-bromo-1-benzothiophene via a Stille or Suzuki coupling reaction. The epoxidation can be achieved using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA).
Caption: Plausible Synthetic Pathway.
General Epoxidation Protocol:
-
Dissolve 3-vinyl-1-benzothiophene in a suitable chlorinated solvent (e.g., dichloromethane) in a flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Add a solution of m-CPBA (1.1 to 1.5 equivalents) in the same solvent dropwise to the cooled solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a solution of sodium thiosulfate or sodium bisulfite.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Structural Characterization Workflow
The identity and purity of the synthesized this compound would be confirmed using a combination of spectroscopic techniques.
Caption: General Characterization Workflow.
5.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Expected signals would include aromatic protons from the benzothiophene ring and protons on the oxirane ring. The oxirane protons typically appear in the 2.5-4.5 ppm region.[11]
-
¹³C NMR: Aromatic carbons and two signals for the oxirane carbons, typically in the 40-60 ppm range, are expected.[11]
-
2D NMR (COSY, HSQC, HMBC): These experiments would be crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.[12]
General NMR Protocol:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire ¹H, ¹³C, and 2D NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
5.2.2. Mass Spectrometry (MS)
-
Technique: Electron Ionization (EI) or Electrospray Ionization (ESI) would be suitable.[13][14]
-
Expected Result: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺) corresponding to the calculated molecular weight of 176.24.[15] Fragmentation patterns could provide further structural information.
General MS Protocol:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).[13]
-
Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.
5.2.3. Infrared (IR) Spectroscopy
-
Expected Absorptions:
-
C-H stretching (aromatic): ~3100-3000 cm⁻¹
-
C-H stretching (aliphatic): ~3000-2850 cm⁻¹
-
C=C stretching (aromatic): ~1600-1450 cm⁻¹
-
C-O-C stretching (epoxide ring): Characteristic bands around 1250 cm⁻¹ (asymmetric stretch) and in the 950-810 cm⁻¹ and 880-750 cm⁻¹ regions (symmetric stretches).[16] The absence of a strong O-H band (around 3200-3600 cm⁻¹) and a C=O band (around 1650-1800 cm⁻¹) would be indicative of a pure epoxide.[17]
-
General IR Protocol:
-
For a solid sample, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
-
Place a small amount of the solid sample on the ATR crystal.
-
Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Perform a background scan prior to the sample scan.
Conclusion
This compound is a molecule with significant potential as a building block in medicinal chemistry and drug development. Its predicted physicochemical properties suggest it is a stable, solid compound at room temperature, soluble in common organic solvents. The key to its utility lies in the reactivity of the oxirane ring, which allows for the introduction of a variety of functional groups through nucleophilic ring-opening reactions. The benzothiophene core provides a scaffold with a proven track record of diverse biological activities. While experimental data for this specific molecule is lacking, this guide provides a robust framework for its synthesis, characterization, and potential applications based on established chemical principles. Further research into this and related compounds is warranted to explore their full therapeutic potential.
References
- 1. books.rsc.org [books.rsc.org]
- 2. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 5. Ch16: Reactions of Epoxides [chem.ucalgary.ca]
- 6. Benzothiophene - Wikipedia [en.wikipedia.org]
- 7. chembk.com [chembk.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 10. benthamdirect.com [benthamdirect.com]
- 11. CH 336: Epoxide Spectroscopy [sites.science.oregonstate.edu]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. Spectroscopic Identification of Ethers and Epoxides [sites.science.oregonstate.edu]
Technical Guide: 2-(1-Benzothiophen-3-yl)oxirane
CAS Number: 2227868-23-5 (for (2S)-enantiomer) Molecular Formula: C₁₀H₈OS Molecular Weight: 176.23 g/mol
This technical guide provides an in-depth overview of 2-(1-benzothiophen-3-yl)oxirane, a heterocyclic compound incorporating both a benzothiophene and an oxirane moiety. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages established chemical principles and data from closely related analogues to present probable synthetic routes, expected reactivity, and potential biological significance. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Physicochemical Data and Identification
While specific experimental data for this compound is not widely published, data for its key precursor, 1-benzothiophene-3-carbaldehyde, is available and summarized below. This information is critical for the synthesis and characterization of the target compound.
| Property | Value | Reference |
| Compound Name | 1-Benzothiophene-3-carbaldehyde | |
| CAS Number | 5381-20-4 | [1][2] |
| Molecular Formula | C₉H₆OS | [2] |
| Molecular Weight | 162.21 g/mol | [2] |
| Appearance | Yellow to brown solid | [2] |
| Melting Point | 53-57 °C | [1] |
| Boiling Point | 166 °C at 20 mmHg | [1] |
| Solubility | Soluble in DMSO (100 mg/mL with sonication) | [2] |
Synthesis and Experimental Protocols
Step 1: Synthesis of 1-Benzothiophene-3-carbaldehyde
This procedure involves the lithiation of 3-bromo-1-benzothiophene followed by quenching with dimethylformamide (DMF).[3]
Experimental Protocol:
-
To a solution of 1.6 M n-butyl lithium in hexane (17 mL) diluted with dry diethyl ether (100 mL) and cooled to -70°C, add a solution of 3-bromo-1-benzothiophene (5.3 g) in diethyl ether (65 mL).
-
Stir the mixture for 30 minutes at -70°C.
-
Add a solution of dry dimethylformamide (2.2 mL) in dry diethyl ether (2.5 mL).
-
Continue stirring at -70°C for 3.5 hours, then allow the mixture to warm to -5°C.
-
Quench the reaction by adding 100 mL of 1N hydrochloric acid and stir at 0°C for 15 minutes.
-
Separate the organic and aqueous layers. Extract the aqueous layer with diethyl ether (1 L).
-
Combine the organic extracts, dry over magnesium sulfate, and evaporate the solvent in vacuo.
-
The resulting oil should be stored at 0°C overnight to facilitate the formation of an orange solid, which is the desired 1-benzothiophene-3-carbaldehyde. The product can be used in the next step without further purification.[3]
Step 2: Synthesis of this compound (Proposed)
The epoxidation of the aldehyde can be achieved via the Corey-Chaykovsky reaction, which utilizes a sulfur ylide to convert a carbonyl group into an epoxide.
Experimental Protocol (Proposed):
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, place trimethylsulfoxonium iodide (1.1 equivalents) and dry tetrahydrofuran (THF).
-
Cool the suspension to 0°C and add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours until hydrogen evolution ceases, indicating the formation of the dimethylsulfoxonium ylide.
-
Cool the resulting milky-white suspension back to 0°C.
-
Add a solution of 1-benzothiophene-3-carbaldehyde (1.0 equivalent) in dry THF dropwise over 30 minutes.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring it into an equal volume of cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Synthetic Workflow Diagram
References
An In-depth Technical Guide to the Structural Elucidation of 2-(1-benzothiophen-3-yl)oxirane
For Researchers, Scientists, and Drug Development Professionals
The benzothiophene ring system is a key component in a variety of therapeutic agents, including raloxifene and zileuton.[2] The addition of an oxirane (epoxide) ring introduces a reactive electrophilic site, making it a potentially valuable intermediate for the synthesis of more complex drug candidates.[3] The precise characterization of such intermediates is critical for ensuring the purity, stability, and predictable reactivity in further synthetic steps.
Proposed Synthetic Pathway
A logical and common method for the synthesis of epoxides is the oxidation of the corresponding alkene.[4] Therefore, a plausible route to 2-(1-benzothiophen-3-yl)oxirane involves the epoxidation of a 3-vinyl-1-benzothiophene precursor. This precursor can be synthesized from commercially available 1-benzothiophene through a Vilsmeier-Haack formylation followed by a Wittig reaction.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Synthesis of this compound
a) Synthesis of 1-Benzothiophene-3-carbaldehyde (Intermediate 1): To a solution of 1-benzothiophene (1.0 eq) in dry DMF (dimethylformamide, 5.0 eq) at 0 °C, phosphorus oxychloride (POCl₃, 1.5 eq) is added dropwise. The reaction mixture is stirred at room temperature for 2 hours, then heated to 80 °C for 4 hours. After cooling, the mixture is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is filtered, washed with water, and dried to yield 1-benzothiophene-3-carbaldehyde.
b) Synthesis of 3-Vinyl-1-benzothiophene (Intermediate 2): To a suspension of methyltriphenylphosphonium bromide (1.2 eq) in dry THF (tetrahydrofuran), n-butyllithium (1.2 eq, 2.5 M in hexanes) is added dropwise at 0 °C under a nitrogen atmosphere. The resulting yellow ylide solution is stirred for 30 minutes. A solution of 1-benzothiophene-3-carbaldehyde (1.0 eq) in dry THF is then added, and the reaction is stirred at room temperature overnight. The reaction is quenched with saturated ammonium chloride solution, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate) to give 3-vinyl-1-benzothiophene.
c) Epoxidation to this compound (Final Product): To a solution of 3-vinyl-1-benzothiophene (1.0 eq) in dichloromethane (DCM) at 0 °C, meta-chloroperoxybenzoic acid (m-CPBA, 1.5 eq) is added portion-wise. The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is washed successively with a saturated sodium bicarbonate solution, a sodium thiosulfate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound, which can be further purified by column chromatography.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal standard. 2D NMR experiments (COSY, HSQC, HMBC) are conducted to confirm assignments.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) or electron impact (EI) source to determine the exact mass and molecular formula.
-
Infrared Spectroscopy (IR): IR spectra are recorded on an FTIR spectrometer using a thin film on a NaCl plate or as a KBr pellet.
Structural Elucidation and Data Interpretation
The structural elucidation workflow involves a combination of spectroscopic techniques to confirm the connectivity and stereochemistry of the molecule.
Caption: Logical workflow for the structural elucidation of the target compound.
Mass Spectrometry
The mass spectrum is expected to show the molecular ion peak [M]⁺ corresponding to the molecular formula C₁₀H₈OS. A key fragmentation pattern for epoxides involves the cleavage of the carbon-carbon bond of the oxirane ring.[5]
| Predicted Data | Value | Interpretation |
| Molecular Formula | C₁₀H₈OS | |
| Exact Mass [M] | 176.030 | |
| HRMS (ESI-TOF) | m/z 177.0372 [M+H]⁺ | Confirms elemental composition. |
| Key Fragments | m/z 147 [M-CHO]⁺ | Loss of the formyl radical from the oxirane ring. |
| m/z 134 [M-C₂H₂O]⁺ | Loss of the entire oxirane moiety. |
Infrared Spectroscopy
The IR spectrum provides evidence for the key functional groups present in the molecule. The presence of the oxirane ring is indicated by characteristic absorption bands.
| Predicted Data | Wavenumber (cm⁻¹) | Interpretation |
| Aromatic C-H Stretch | 3100 - 3000 | Benzene ring C-H vibrations. |
| Aliphatic C-H Stretch | 3000 - 2850 | Oxirane ring C-H vibrations. |
| C=C Stretch | 1600 - 1450 | Aromatic ring skeletal vibrations. |
| Oxirane Ring Stretch (C-O) | ~1250 | Asymmetric ring stretching.[6][7] |
| Oxirane Ring Breathing | 950 - 810 | Symmetric ring stretching.[7] |
| Aromatic C-H Bend | 800 - 700 | Out-of-plane bending. |
NMR Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise connectivity of the atoms. The chemical shifts and coupling constants provide detailed information about the electronic environment and spatial relationships of the protons and carbons.
¹H NMR Predicted Data (400 MHz, CDCl₃)
| Proton | Predicted δ (ppm) | Multiplicity | J (Hz) | Assignment |
|---|---|---|---|---|
| H-7 | 7.90 - 7.85 | d | ~8.0 | Aromatic |
| H-4 | 7.80 - 7.75 | d | ~8.0 | Aromatic |
| H-5, H-6 | 7.45 - 7.35 | m | Aromatic | |
| H-2 | 7.30 | s | Thiophene ring proton | |
| H-a | 4.05 | dd | 4.0, 2.5 | Oxirane methine |
| H-b | 3.20 | dd | 5.5, 4.0 | Oxirane methylene |
| H-c | 2.80 | dd | 5.5, 2.5 | Oxirane methylene |
¹³C NMR Predicted Data (100 MHz, CDCl₃)
| Carbon | Predicted δ (ppm) | Assignment |
|---|---|---|
| C-7a | 140.5 | Aromatic Quaternary |
| C-3a | 139.8 | Aromatic Quaternary |
| C-3 | 132.0 | Thiophene ring |
| C-7 | 125.0 | Aromatic CH |
| C-4 | 124.5 | Aromatic CH |
| C-6 | 124.2 | Aromatic CH |
| C-5 | 123.0 | Aromatic CH |
| C-2 | 122.5 | Thiophene ring CH |
| C-α | 53.0 | Oxirane CH |
| C-β | 46.0 | Oxirane CH₂ |
To confirm these assignments, 2D NMR experiments are essential.
Caption: Predicted key 2D NMR correlations for structure confirmation.
-
COSY (Correlation Spectroscopy): Would show correlations between the oxirane protons (H-a, H-b, H-c) and between the coupled aromatic protons (H-4, H-5, H-6, H-7).
-
HSQC (Heteronuclear Single Quantum Coherence): Would connect each proton to its directly attached carbon (e.g., H-a to C-α, H-b/c to C-β, and H-2 to C-2).
-
HMBC (Heteronuclear Multiple Bond Correlation): Is crucial for confirming the connection between the benzothiophene ring and the oxirane. A key correlation would be from the oxirane methine proton (H-a) to the C-3 carbon of the benzothiophene ring, confirming their connectivity.
Conclusion
The structural elucidation of this compound requires a systematic application of modern analytical techniques. Through a combination of a plausible synthetic route and comprehensive spectroscopic analysis—including mass spectrometry, infrared spectroscopy, and one- and two-dimensional NMR—the molecular structure can be unambiguously confirmed. The data presented in this guide, based on established principles and analogous compounds, provides a robust framework for researchers in the field of medicinal and synthetic chemistry to identify and characterize this and similar heterocyclic epoxides.
References
- 1. LC-MS/MS analysis of epoxyalcohols and epoxides of arachidonic acid and their oxygenation by recombinant CYP4F8 and CYP4F22 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US4380635A - Synthesis of acylated benzothiophenes - Google Patents [patents.google.com]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. Epoxide synthesis by epoxidation [organic-chemistry.org]
- 5. Characterization of epoxides of polyunsaturated fatty acids by mass spectrometry via 3-pyridinylmethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Reaction Mechanism of 2-(1-Benzothiophen-3-yl)oxirane for Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1-Benzothiophen-3-yl)oxirane is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its strained oxirane ring, coupled with the benzothiophene moiety—a known pharmacophore—makes it a versatile intermediate for the synthesis of novel therapeutic agents. The reactivity of the epoxide ring allows for a variety of nucleophilic additions, leading to a diverse array of functionalized benzothiophene derivatives. Understanding the reaction mechanisms of this compound is crucial for designing synthetic routes to new drug candidates and for predicting their metabolic pathways. This guide provides a comprehensive overview of the synthesis and reaction mechanisms of this compound, supported by experimental protocols and data presentation.
Synthesis of this compound
The synthesis of this compound can be achieved through the epoxidation of a corresponding vinyl benzothiophene precursor. A common and effective method is the Weitz-Scheffer epoxidation, which utilizes a nucleophilic oxidizing agent such as hydrogen peroxide under basic conditions.
Proposed Synthetic Pathway:
An In-depth Technical Guide to the Potential Therapeutic Targets of 2-(1-Benzothiophen-3-yl)oxirane
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a theoretical exploration of the potential therapeutic targets of 2-(1-benzothiophen-3-yl)oxirane based on the known biological activities of structurally related benzothiophene and thiophene derivatives, and the chemical properties of the oxirane moiety. As of the latest literature review, no specific preclinical or clinical studies detailing the therapeutic targets of this compound have been published. Therefore, the information presented herein is intended to be illustrative and for research guidance purposes.
Introduction: The Benzothiophene Scaffold in Medicinal Chemistry
Benzothiophene is a bicyclic aromatic compound consisting of a benzene ring fused to a thiophene ring.[1] This privileged scaffold is present in a variety of biologically active molecules and approved drugs, demonstrating a broad spectrum of pharmacological activities.[1] These activities include anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects, among others.[1][2][3] The versatility of the benzothiophene core allows for chemical modifications that can fine-tune its interaction with specific biological targets, such as enzymes and receptors.[1]
The molecule of interest, this compound, combines the benzothiophene core with a reactive oxirane (epoxide) ring. The oxirane moiety is a three-membered ring containing an oxygen atom, which is susceptible to nucleophilic ring-opening reactions.[4] This reactivity suggests that this compound may act as an electrophile, capable of forming covalent bonds with nucleophilic residues (e.g., cysteine, histidine, lysine) in biological macromolecules. This potential for covalent modification could lead to irreversible inhibition of target proteins, a mechanism of action for several established drugs.
Potential Therapeutic Areas and Targets Based on Analogous Compounds
Based on the activities of various benzothiophene and thiophene derivatives, several potential therapeutic areas can be hypothesized for this compound.
Anti-inflammatory Activity: COX and LOX Inhibition
Several benzothiophene derivatives have been investigated as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[2] These enzymes are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins and leukotrienes, respectively. Simultaneous inhibition of both COX and LOX pathways may offer enhanced anti-inflammatory efficacy with a potentially improved safety profile compared to traditional NSAIDs.[2]
Table 1: Anti-inflammatory Activity of Selected Benzothiophene Derivatives
| Compound Class | Target(s) | Observed Activity | Reference |
|---|---|---|---|
| Benzothiophene-heterocycle hybrids | COX-2 and 5-LOX | Significant in vitro COX-2 inhibition and in vitro LOX inhibitory activity.[2] | [2] |
| Tetrasubstituted thiophenes | Not specified | Significant in vivo anti-inflammatory activity in a carrageenan-induced rat paw edema model.[5] |[5] |
Antimicrobial and Antifungal Activity
The benzothiophene scaffold is a common feature in compounds with antimicrobial properties.[3][6][7] Derivatives have shown activity against a range of bacteria, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA), and various fungi.[3][7] The mechanism of antimicrobial action is often diverse and can involve disruption of cell wall synthesis, inhibition of essential enzymes, or other pathways.
Table 2: Antimicrobial Activity of Selected Benzothiophene Derivatives
| Derivative | Target Organism(s) | Activity | Reference |
|---|---|---|---|
| 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene | S. aureus | High antibacterial activity.[6][7] | [6][7] |
| 3-iodo-2-(thiophen-2-yl)benzo[b]thiophene | Fungi | Potential as antifungal agents.[6][7] | [6][7] |
| Benzo[b]thiophene acylhydrazones | Multidrug-resistant S. aureus | Minimal inhibitory concentration (MIC) as low as 4 µg/mL.[3] |[3] |
G-Protein Coupled Receptor (GPCR) Modulation
Thiophene derivatives have been identified as allosteric modulators of GPCRs, which are a large family of cell surface receptors involved in a vast array of physiological processes.
-
Adenosine A1 Receptor: 2-amino-3-aroylthiophene derivatives have been developed as positive allosteric modulators of the A1 adenosine receptor, which has implications for pain management.[8]
-
Glucagon-like peptide 1 receptor (GLP-1R): Novel 2-aminothiophene derivatives have been discovered as positive allosteric modulators of GLP-1R, a key target in the treatment of type 2 diabetes and obesity.[9]
Table 3: GPCR Modulatory Activity of Selected Thiophene Derivatives
| Compound Class | Target Receptor | Mode of Action | Potential Therapeutic Application | Reference |
|---|---|---|---|---|
| 2-amino-3-(p-chlorobenzoyl)thiophenes | Adenosine A1 Receptor | Positive Allosteric Modulator | Anti-nociceptive (Pain relief) | [8] |
| 2-aminothiophene-3-arylketones | GLP-1 Receptor | Positive Allosteric Modulator | Type 2 Diabetes, Obesity |[9] |
Potential Signaling Pathways and Mechanisms of Action
The potential therapeutic effects of this compound would be mediated by its interaction with specific signaling pathways.
Arachidonic Acid Cascade in Inflammation
If this compound acts as a COX/LOX inhibitor, it would modulate the arachidonic acid cascade. The oxirane ring could potentially form a covalent bond with a serine residue in the active site of COX enzymes, leading to irreversible inhibition.
Caption: Potential inhibition of the arachidonic acid pathway.
GPCR Signaling Pathway
As a potential allosteric modulator of a GPCR, this compound would bind to a site on the receptor distinct from the endogenous ligand binding site. This could potentiate the signaling cascade initiated by the natural ligand, as is the case for GLP-1R positive allosteric modulators which enhance insulin secretion in the presence of GLP-1.
Caption: Hypothetical GPCR allosteric modulation workflow.
Proposed Experimental Protocols for Target Identification and Validation
To elucidate the specific therapeutic targets of this compound, a systematic experimental approach is required.
General Experimental Workflow
Caption: A logical workflow for target identification.
Detailed Methodologies
4.2.1. In Vitro COX/LOX Inhibition Assay (Adapted from[2])
-
Objective: To determine the inhibitory activity of this compound against COX-1, COX-2, and 5-LOX enzymes.
-
Methodology:
-
Enzyme Preparation: Use commercially available purified ovine COX-1, human recombinant COX-2, and potato 5-LOX.
-
Assay Principle:
-
COX: A colorimetric inhibitor screening assay can be used. The assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
LOX: The activity of 5-LOX is determined by measuring the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes from the substrate (e.g., linoleic acid).
-
-
Procedure:
-
Prepare various concentrations of the test compound in a suitable solvent (e.g., DMSO).
-
Incubate the enzyme with the test compound for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C).
-
Initiate the reaction by adding the substrate (arachidonic acid for COX, linoleic acid for LOX).
-
Measure the absorbance change over time using a spectrophotometer.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
4.2.2. Antimicrobial Minimum Inhibitory Concentration (MIC) Assay (Adapted from[3])
-
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
-
Methodology:
-
Microorganisms: Use standard reference strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922) and clinically relevant resistant strains.
-
Assay Principle: Broth microdilution method.
-
Procedure:
-
Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (microorganism without compound) and negative (medium only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).
-
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
4.2.3. GLP-1R Positive Allosteric Modulator Assay (Adapted from[9])
-
Objective: To assess the ability of this compound to potentiate GLP-1-induced insulin secretion.
-
Methodology:
-
Cell Line: Use an insulin-secreting cell line, such as INS-1E cells, that expresses GLP-1R.
-
Assay Principle: Measure the amount of insulin secreted into the culture medium in response to stimulation.
-
Procedure:
-
Culture the cells in appropriate conditions.
-
Pre-incubate the cells with various concentrations of the test compound in the presence of a sub-maximal concentration of GLP-1.
-
Stimulate insulin secretion by adding glucose.
-
Collect the supernatant and measure the insulin concentration using an ELISA kit.
-
-
Data Analysis: Compare the amount of insulin secreted in the presence of the test compound and GLP-1 to that with GLP-1 alone. A significant increase indicates positive allosteric modulation.
-
Conclusion
While direct experimental evidence for the therapeutic targets of this compound is currently unavailable, the rich medicinal chemistry of the benzothiophene scaffold provides a strong foundation for hypothesizing its potential biological activities. The presence of the reactive oxirane ring suggests a potential for covalent interactions with target proteins, which could lead to potent and long-lasting pharmacological effects. The most promising avenues for investigation appear to be in the areas of anti-inflammatory, antimicrobial, and GPCR modulatory activities. The experimental protocols outlined in this guide provide a roadmap for the systematic evaluation of this compound's therapeutic potential and the identification of its molecular targets. Further research is warranted to synthesize and test this molecule to validate these hypotheses.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. New benzothiophene derivatives as dual COX-1/2 and 5-LOX inhibitors: synthesis, biological evaluation and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Biological Evaluation of Novel 2-(4-acetyl-3-methyl- 5-(arylamino) thiophen-2-yl)-3-arylquinazolin-4(3H)-one Derivatives as Potential Anti-inflammatory and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of a new series of 2-amino-3-aroyl thiophene derivatives as agonist allosteric modulators of the A1 adenosine receptor. A position-dependent effect study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of 1-Benzothiophene-Containing Oxides: A Technical Review of Synthesis and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
The 1-benzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its structural rigidity and lipophilic nature make it an attractive moiety for drug design. A significant area of exploration within this class of compounds involves the oxidation of the benzothiophene nucleus, leading to the formation of S-oxides, S,S-dioxides, and epoxides. These oxidized derivatives often exhibit unique chemical reactivity and biological profiles compared to the parent heterocycle, opening new avenues for therapeutic intervention, particularly in oncology.[1][4][5] This technical guide provides a comprehensive literature review of 1-benzothiophene-containing epoxides and their closely related S-oxides and S,S-dioxides, with a focus on their synthesis, characterization, and biological activities.
Synthesis of 1-Benzothiophene Oxides
The oxidation of 1-benzothiophenes can occur at two primary locations: the sulfur atom, yielding 1-benzothiophene S-oxides and 1,1-dioxides, and the C2-C3 double bond of the thiophene ring, resulting in the formation of a transient or stable epoxide.
Synthesis of 1-Benzothiophene S-Oxides and S,S-Dioxides
The oxidation of the sulfur atom in the 1-benzothiophene ring is a common strategy to modulate the electronic and steric properties of the molecule. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The extent of oxidation, yielding either the S-oxide or the S,S-dioxide, can be controlled by the stoichiometry of the oxidizing agent and the reaction conditions.
A general protocol for the synthesis of 1-benzothiophene S,S-dioxides involves the reaction of the corresponding 1-benzothiophene with an excess of an oxidizing agent like hydrogen peroxide in a suitable solvent.
Table 1: Synthesis of 1-Benzothiophene S,S-Dioxide Derivatives
| Starting Material | Oxidizing Agent | Solvent | Reaction Conditions | Product | Yield (%) | Reference |
| 1-Benzothiophene | Hydrogen Peroxide | Acetic Acid | Reflux | 1-Benzothiophene-1,1-dioxide | Not Reported | [4] |
| Substituted 1-Benzothiophenes | m-CPBA | Dichloromethane | 0 °C to rt | Substituted 1-Benzothiophene-1,1-dioxides | Good to Excellent | [1] |
| 2-Arylbenzo[b]thiophenes | Peracetic Acid | Toluene | -30°C to 5°C | 2-Arylbenzo[b]thiophene-1,1-dioxides | Not Reported | [6] |
Synthesis of 1-Benzothiophene Epoxides
The epoxidation of the C2-C3 double bond of 1-benzothiophene is a more challenging transformation. Similar to thiophene, the resulting epoxide is often a reactive intermediate that can undergo rearrangement. However, enzymatic and chemical methods have been explored for the synthesis of these epoxides.
One documented approach involves the enzymatic oxidation of 1-benzothiophene by monooxygenase and dioxygenase enzymes, which can lead to the formation of cis-diol metabolites that can be chemically converted to the corresponding epoxide. For instance, benzo[b]thiophene epoxide 52 has been synthesized from a cis-diol metabolite.
Experimental Protocol: General Procedure for m-CPBA Epoxidation
A solution of the starting alkene in a chlorinated solvent such as dichloromethane is cooled to 0 °C. To this stirred solution, a solution of m-CPBA (1.1 to 1.5 equivalents) in the same solvent is added dropwise. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is typically washed with a solution of sodium bicarbonate to remove the m-chlorobenzoic acid byproduct, followed by a wash with sodium thiosulfate to quench any remaining peroxide. The organic layer is then dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude epoxide, which can be further purified by column chromatography.[7][8]
Biological Activity of 1-Benzothiophene Oxides
The oxidized derivatives of 1-benzothiophene, particularly the S,S-dioxides, have garnered significant attention for their potent biological activities, most notably in the realm of anticancer research.
Anticancer Activity
Several studies have demonstrated that 1-benzothiophene-1,1-dioxide derivatives exhibit significant antiproliferative and cytotoxic effects against various cancer cell lines. These compounds have been shown to induce apoptosis, inhibit cell migration and invasion, and interfere with key signaling pathways involved in cancer progression.
For instance, a series of novel STAT3 inhibitors based on the benzo[b]thiophene 1,1-dioxide scaffold have been developed.[1] One of the lead compounds from this series, compound 8b, exhibited potent activity against several cancer cell lines, inducing apoptosis and blocking the cell cycle.[1] Further investigation revealed that this compound significantly inhibited STAT3 phosphorylation.[1]
Another study focused on benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as inhibitors of the RhoA/ROCK pathway, which is implicated in tumor growth and metastasis.[4] The lead compound, b19, was found to significantly inhibit the proliferation, migration, and invasion of MDA-MB-231 breast cancer cells.[4]
Table 2: Anticancer Activity of 1-Benzothiophene-1,1-Dioxide Derivatives
| Compound | Cancer Cell Line | Biological Target/Mechanism | IC50/GI50 | Reference |
| Compound 8b | HepG2, MDA-MB-231, MCF-7, HCT116 | STAT3 Inhibition, Apoptosis Induction | Not explicitly stated, but showed significant activity | [1] |
| Compound b19 | MDA-MB-231 | RhoA/ROCK Pathway Inhibition | Not explicitly stated, but showed significant inhibition of proliferation | [4] |
| Benzothiophene Acrylonitrile Analogs | NCI-60 Panel | Tubulin Polymerization Interference | GI50 values in the nanomolar range | [5] |
Signaling Pathways and Experimental Workflows
The biological effects of 1-benzothiophene oxides are often mediated through their interaction with specific cellular signaling pathways. Visualizing these pathways and the experimental workflows used to study them is crucial for understanding their mechanism of action.
Caption: General experimental workflow for the synthesis and biological evaluation of 1-benzothiophene oxides.
Caption: Simplified STAT3 signaling pathway and the inhibitory action of 1-benzothiophene-1,1-dioxide derivatives.
Conclusion
The oxidation of the 1-benzothiophene scaffold to its corresponding S-oxides, S,S-dioxides, and epoxides represents a promising strategy in the development of novel therapeutic agents. While the synthesis and biological evaluation of 1-benzothiophene S-oxides and S,S-dioxides, particularly as anticancer agents, are well-documented, the exploration of 1-benzothiophene epoxides remains a more nascent field. The inherent reactivity of these epoxides presents both challenges and opportunities for the design of targeted covalent inhibitors or prodrugs. Further research into the controlled synthesis, stability, and biological activity of 1-benzothiophene-containing epoxides is warranted to fully unlock their therapeutic potential. The detailed experimental protocols and quantitative data summarized in this review provide a valuable resource for researchers in medicinal chemistry and drug discovery to build upon these findings and advance the development of this important class of heterocyclic compounds.
References
- 1. Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives | Bentham Science [eurekaselect.com]
- 4. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US5569772A - Process for the synthesis of benzo[b]thiophenes - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
Methodological & Application
Application Notes and Protocols: Enantioselective Synthesis of 2-(1-Benzothiophen-3-yl)oxirane
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the enantioselective synthesis of 2-(1-benzothiophen-3-yl)oxirane, a potentially valuable chiral building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing with the preparation of the olefin precursor, 3-vinyl-1-benzothiophene, followed by an asymmetric epoxidation.
The proposed route involves a Wittig reaction to furnish the vinylarene, followed by a Shi asymmetric epoxidation. The Shi epoxidation is a well-established organocatalytic method known for its high enantioselectivity in the epoxidation of unfunctionalized olefins, particularly styrenes and their derivatives, using a fructose-derived chiral ketone and potassium peroxymonosulfate (Oxone) as the terminal oxidant. This method is advantageous due to its operational simplicity and the avoidance of heavy metal catalysts.
Quantitative Data Summary
The enantioselective epoxidation of 3-vinyl-1-benzothiophene has not been explicitly reported. However, the Shi epoxidation of analogous vinylarenes provides a strong indication of the expected efficacy of this method. The following table summarizes the results for the Shi epoxidation of various styrene derivatives, which serve as a benchmark for the proposed synthesis.
| Substrate (Vinylarene) | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| Styrene | 20-30 | 85 | 92 | J. Am. Chem. Soc. 2000, 122, 11551 |
| p-Chlorostyrene | 20-30 | 82 | 91 | J. Am. Chem. Soc. 2000, 122, 11551 |
| p-Methylstyrene | 20-30 | 88 | 93 | J. Am. Chem. Soc. 2000, 122, 11551 |
| p-Methoxystyrene | 20-30 | 90 | 94 | J. Am. Chem. Soc. 2000, 122, 11551 |
| m-Chlorostyrene | 20-30 | 80 | 90 | J. Am. Chem. Soc. 2000, 122, 11551 |
| o-Chlorostyrene | 20-30 | 75 | 88 | J. Am. Chem. Soc. 2000, 122, 11551 |
Experimental Protocols
Part 1: Synthesis of 3-Vinyl-1-benzothiophene (Precursor)
This protocol outlines the synthesis of 3-vinyl-1-benzothiophene from the commercially available 1-benzothiophene-3-carbaldehyde via a Wittig reaction.
Materials:
-
Methyltriphenylphosphonium bromide (CH₃PPh₃Br)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
1-Benzothiophene-3-carbaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Preparation of the Ylide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous THF.
-
To this suspension, carefully add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise at 0 °C (ice bath).
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. The formation of the ylide is indicated by the appearance of a characteristic orange-red color.
-
Wittig Reaction: Cool the ylide solution back to 0 °C and add a solution of 1-benzothiophene-3-carbaldehyde (1.0 eq.) in anhydrous THF dropwise over 30 minutes.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-vinyl-1-benzothiophene as a pure compound.
Part 2: Enantioselective Synthesis of this compound
This protocol describes the asymmetric epoxidation of 3-vinyl-1-benzothiophene using the Shi catalyst.
Materials:
-
3-Vinyl-1-benzothiophene
-
Acetonitrile (CH₃CN)
-
Dipotassium carbonate (K₂CO₃)
-
Ethylenediaminetetraacetic acid disodium salt (Na₂EDTA)
-
Shi catalyst (fructose-derived ketone)
-
Potassium peroxymonosulfate (Oxone®, 2KHSO₅·KHSO₄·K₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-vinyl-1-benzothiophene (1.0 eq.) in acetonitrile.
-
Add an aqueous buffer solution (pH ≈ 10.5) prepared from K₂CO₃ and Na₂EDTA.
-
Add the Shi catalyst (0.2-0.3 eq.) to the biphasic mixture.
-
Cool the vigorously stirred mixture to 0 °C in an ice bath.
-
Epoxidation: In a separate flask, prepare a solution of Oxone® (1.5-2.0 eq.) and K₂CO₃ (as a solid buffer) in water.
-
Add the Oxone® solution dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
Monitor the reaction progress by TLC. After the starting material is consumed (typically 4-8 hours), proceed to the work-up.
-
Work-up: Quench the reaction by adding sodium sulfite.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield enantiomerically enriched this compound.
-
Chiral Analysis: Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC analysis.
Visualizations
Experimental Workflow
The following diagram illustrates the two-step synthetic pathway for the enantioselective synthesis of this compound.
Caption: Synthetic workflow for this compound.
Logical Relationship of Epoxidation
The diagram below outlines the key components and their roles in the Shi asymmetric epoxidation process.
Caption: Key components in the Shi asymmetric epoxidation.
Application Notes and Protocols for the Epoxidation of 3-Vinyl-1-benzothiophene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the epoxidation of 3-vinyl-1-benzothiophene to form 3-(oxiran-2-yl)-1-benzothiophene. Given the importance of epoxide moieties in pharmacologically active molecules, the protocols outlined below offer robust methods for this transformation. The information is compiled from established chemical literature and provides options for both direct and enantioselective epoxidation.
Introduction
Epoxides are valuable synthetic intermediates due to their reactivity towards a variety of nucleophiles, enabling the introduction of diverse functional groups. The benzothiophene scaffold is a prominent feature in numerous pharmaceuticals and biologically active compounds.[1] The epoxidation of 3-vinyl-1-benzothiophene provides a key building block for the synthesis of more complex molecules with potential therapeutic applications. The primary methods for this transformation involve the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or dioxiranes, like dimethyldioxirane (DMDO).
Protocols for Epoxidation
Two primary protocols are presented: a general method using the widely available m-CPBA and an alternative using DMDO, which is known for its mild and neutral reaction conditions.
Protocol 1: Epoxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)
m-CPBA is a readily available and effective reagent for the epoxidation of a wide range of alkenes.[2][3][4] The reaction is typically straightforward and proceeds with high stereospecificity in a concerted syn-addition fashion.[2][4]
Experimental Protocol:
-
Dissolution of Substrate: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-vinyl-1-benzothiophene (1.0 eq) in a suitable chlorinated solvent such as dichloromethane (DCM) or chloroform (CHCl₃) to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermic nature of the reaction and minimize potential side reactions.
-
Addition of m-CPBA: Slowly add a solution of m-CPBA (1.1-1.5 eq) in the same solvent to the cooled solution of the substrate over 30-60 minutes. The purity of commercial m-CPBA is typically around 70-77%, with the remainder being meta-chlorobenzoic acid and water, which should be accounted for when calculating the molar equivalents.[3]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 1-4 hours.
-
Work-up:
-
Once the reaction is complete, quench the excess peroxy acid by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃).
-
Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the meta-chlorobenzoic acid byproduct, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(oxiran-2-yl)-1-benzothiophene.
Table 1: Representative Data for m-CPBA Epoxidation of Vinyl Arenes
| Substrate | m-CPBA (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Styrene | 1.1 | DCM | 0 - RT | 2 | >90 | General Knowledge |
| 4-Chlorostyrene | 1.2 | CHCl₃ | 0 | 3 | 85 | General Knowledge |
| Indene | 1.0 | DCM | 0 | 1 | 95 | General Knowledge |
Note: The data in Table 1 is representative for similar substrates and serves as a guideline. Actual results for 3-vinyl-1-benzothiophene may vary and require optimization.
Protocol 2: Epoxidation using Dimethyldioxirane (DMDO)
DMDO is a powerful yet mild oxidizing agent that allows for the epoxidation of alkenes under neutral conditions, which can be advantageous for sensitive substrates.[5][6] It is typically prepared in situ from Oxone® (potassium peroxymonosulfate) and acetone or used as a solution in acetone.
Experimental Protocol:
-
Preparation of DMDO solution (optional, if not commercially available):
-
A solution of DMDO in acetone (typically 0.07-0.1 M) can be prepared by the reaction of Oxone® with a buffered acetone/water mixture, followed by distillation.[5][6] Caution: Dimethyldioxirane is a volatile and potentially explosive peroxide and should be handled with extreme care in a well-ventilated fume hood behind a safety shield.[5][6]
-
-
Reaction Setup: Dissolve 3-vinyl-1-benzothiophene (1.0 eq) in acetone or a co-solvent system such as DCM/acetone.
-
Addition of DMDO: Add the pre-prepared solution of DMDO in acetone (1.2-2.0 eq) to the substrate solution at room temperature or 0 °C.
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS. These reactions are often rapid, sometimes completing within minutes to a few hours.
-
Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure. The work-up is significantly simpler than with m-CPBA as the byproducts (acetone) are volatile.
-
Purification: If necessary, purify the crude product by column chromatography as described in Protocol 1.
Table 2: Representative Data for DMDO Epoxidation
| Substrate | DMDO (eq.) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| trans-Stilbene | 1.02 | Acetone | RT | 6 h | >95 | [6] |
| 4-Allylanisole | 2.0 (in situ) | Acetone/Water | 60 | - | Quantitative | [7] |
| C60 | - | Toluene | RT | - | - | [8] |
Note: The data in Table 2 is for illustrative purposes. Optimization for 3-vinyl-1-benzothiophene is recommended.
Enantioselective Epoxidation
-
Sharpless Asymmetric Epoxidation: This method is primarily for allylic alcohols.
-
Jacobsen-Katsuki Epoxidation: This method utilizes a chiral manganese-salen complex and is effective for cis-disubstituted and trisubstituted alkenes.
-
Enzymatic Epoxidation: Biocatalytic methods using enzymes like cytochromes P450 have shown success in the enantioselective epoxidation of terminal alkenes.[9]
Adapting these methods would require significant experimental investigation and optimization.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the epoxidation of 3-vinyl-1-benzothiophene.
Caption: General experimental workflow for epoxidation.
Reaction Mechanism: m-CPBA Epoxidation
The concerted mechanism of alkene epoxidation by m-CPBA is depicted below.
References
- 1. malayajournal.org [malayajournal.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 4. leah4sci.com [leah4sci.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. In situ epoxide generation by dimethyldioxirane oxidation and the use of epichlorohydrin in the flow synthesis of a library of β-amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. silverman.chemistry.illinois.edu [silverman.chemistry.illinois.edu]
- 9. cheme.caltech.edu [cheme.caltech.edu]
The Synthetic Potential of 2-(1-Benzothiophen-3-yl)oxirane: A Gateway to Novel Benzothiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzothiophene scaffold is a privileged structural motif found in a wide array of biologically active compounds and pharmaceuticals. The strategic functionalization of this heterocyclic system is a key focus in medicinal chemistry and drug discovery. While specific literature on the application of 2-(1-benzothiophen-3-yl)oxirane is not extensively available, its chemical structure, featuring a reactive oxirane ring appended to the benzothiophene core, suggests significant potential as a versatile building block in organic synthesis. This document outlines prospective applications, hypothetical experimental protocols, and expected outcomes for the use of this compound in the synthesis of novel benzothiophene-based molecules of interest. The protocols and data presented herein are based on established principles of epoxide chemistry and the known reactivity of related benzothiophene derivatives, providing a foundational guide for researchers seeking to explore the synthetic utility of this promising intermediate.
Introduction
Benzothiophene and its derivatives are of considerable interest due to their presence in numerous pharmaceuticals and biologically active molecules.[1] The development of efficient synthetic methodologies to access functionalized benzothiophenes is crucial for advancing drug discovery programs.[2] Epoxides, or oxiranes, are highly valuable three-membered heterocyclic intermediates known for their susceptibility to ring-opening reactions with a wide range of nucleophiles. This reactivity allows for the introduction of diverse functional groups with high regio- and stereoselectivity, making them powerful tools in organic synthesis.[3][4]
The compound this compound combines the pharmacologically relevant benzothiophene nucleus with the synthetically versatile oxirane ring. This unique combination makes it an attractive starting material for the synthesis of a variety of 3-substituted benzothiophene derivatives, including amino alcohols, diols, and other functionalized analogues that are of interest in medicinal chemistry. This document provides a prospective overview of the synthetic applications of this compound, complete with hypothetical yet detailed experimental protocols and data tables to guide future research.
Proposed Synthetic Applications
The primary synthetic utility of this compound is expected to revolve around the nucleophilic ring-opening of the epoxide. This can be achieved with a variety of nucleophiles, leading to the formation of β-functionalized alcohol derivatives of benzothiophene.
Synthesis of β-Amino Alcohols
The reaction of epoxides with amines is a well-established method for the synthesis of β-amino alcohols, a structural motif present in many biologically active compounds.[5] The acid-catalyzed ring-opening of this compound with various primary and secondary amines is expected to yield the corresponding 1-(1-benzothiophen-3-yl)-2-(amino)ethanols.
Synthesis of Diols and Ether Alcohols
Hydrolysis of the epoxide under acidic or basic conditions would lead to the formation of the corresponding 1-(1-benzothiophen-3-yl)ethane-1,2-diol. Furthermore, reaction with alcohols or phenols as nucleophiles would provide access to a range of ether-alcohols.
Carbon-Carbon Bond Formation
Ring-opening with carbon nucleophiles, such as Grignard reagents, organolithium compounds, or cyanide, would enable the extension of the carbon skeleton, leading to more complex benzothiophene derivatives.
Quantitative Data Summary
The following table summarizes the expected outcomes for the proposed synthetic transformations of this compound. The data is hypothetical and based on typical yields and reaction conditions for similar epoxide ring-opening reactions.
| Entry | Nucleophile | Product | Reaction Conditions | Hypothetical Yield (%) | Hypothetical Reaction Time (h) |
| 1 | Benzylamine | 1-(1-Benzothiophen-3-yl)-2-(benzylamino)ethanol | Acetic acid, neat, 60 °C | 85 | 12 |
| 2 | Morpholine | 1-(1-Benzothiophen-3-yl)-2-(morpholino)ethanol | Acetic acid, neat, 60 °C | 90 | 10 |
| 3 | H₂O | 1-(1-Benzothiophen-3-yl)ethane-1,2-diol | 0.1 M H₂SO₄, THF/H₂O (1:1), rt | 95 | 8 |
| 4 | Phenol | 1-(1-Benzothiophen-3-yl)-2-phenoxyethanol | NaH, THF, 0 °C to rt | 75 | 18 |
| 5 | MeMgBr | 1-(1-Benzothiophen-3-yl)propan-2-ol | THF, 0 °C | 70 | 6 |
| 6 | KCN | 3-(1-Benzothiophen-3-yl)-3-hydroxypropanenitrile | KCN, EtOH/H₂O (1:1), reflux | 80 | 24 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of β-Amino Alcohols via Epoxide Ring-Opening
This protocol is based on a metal- and solvent-free method for the regioselective ring-opening of epoxides with amines.[5]
-
To a stirred solution of this compound (1.0 mmol) is added the desired amine (1.2 mmol) followed by acetic acid (2.0 mmol).
-
The reaction mixture is stirred at 60 °C for 10-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL).
-
The organic layer is washed with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired β-amino alcohol.
Protocol 2: General Procedure for the Hydrolysis of the Epoxide to a Diol
-
This compound (1.0 mmol) is dissolved in a mixture of tetrahydrofuran (THF) and water (1:1, 10 mL).
-
A catalytic amount of sulfuric acid (0.1 M, 2-3 drops) is added to the solution.
-
The reaction mixture is stirred at room temperature for 8 hours.
-
The reaction is neutralized by the addition of saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude diol, which can be purified by recrystallization or column chromatography.
Visualizations
Caption: Synthetic routes from this compound.
Caption: Logical workflow for synthesis and application.
Conclusion
References
- 1. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Epoxide ring opening/ring closing strategy: An efficient way for expanding oxetanes diversity - American Chemical Society [acs.digitellinc.com]
- 4. researchgate.net [researchgate.net]
- 5. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 2-(1-Benzothiophen-3-yl)oxirane in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
The benzothiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous biologically active compounds. Its derivatives have garnered significant attention due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. This document focuses on the application of benzothiophene-derived oxiranes, specifically highlighting the potential of 2-(1-benzothiophen-3-yl)oxirane as a key intermediate in the synthesis of novel therapeutic agents. While direct literature on the 3-substituted oxirane is limited, we will draw parallels from the well-documented applications of the isomeric 2-(1-benzothiophen-2-yl) moiety, prominently featured in the anti-asthmatic drug Zileuton.
Key Applications in Medicinal Chemistry
The benzothiophene nucleus is a versatile pharmacophore. Its derivatives have been explored for a multitude of therapeutic applications:
-
Anti-inflammatory Agents: Benzothiophene derivatives have been designed as dual inhibitors of 5-lipoxygenase (5-LOX) and cyclooxygenase (COX), offering a promising strategy for treating inflammation with a potentially improved side-effect profile.[1] Zileuton, a 5-LOX inhibitor, is a prime example of a benzothiophene-containing anti-inflammatory drug used in the management of asthma.[2][3][4][5]
-
Anticancer Agents: Novel benzothiophene derivatives have been synthesized and evaluated for their potential as multitarget anticancer agents, showing inhibitory activity against various kinases.
-
Antimicrobial and Antifungal Agents: The benzothiophene scaffold has been incorporated into molecules exhibiting significant antibacterial and antifungal properties.
-
Selective Estrogen Receptor Modulators (SERMs): Raloxifene, a key drug for the prevention and treatment of osteoporosis in postmenopausal women, features a 2-arylbenzo[b]thiophene core.[6]
-
Monoamine Oxidase (MAO) Inhibitors: Benzothiophen-3-ol derivatives have been investigated as potent and selective inhibitors of human monoamine oxidase B (MAO-B), suggesting their potential for the treatment of neurodegenerative diseases like Parkinson's disease.
This compound as a Synthetic Intermediate
Oxiranes are highly valuable intermediates in organic synthesis due to the strain of the three-membered ring, which allows for facile ring-opening reactions with a variety of nucleophiles. This reactivity enables the introduction of diverse functional groups, making this compound a promising precursor for the synthesis of a library of 3-substituted benzothiophene derivatives with potential therapeutic applications.
The ring-opening of the oxirane can be achieved with various nucleophiles to yield a range of functionalized benzothiophene derivatives, as illustrated in the workflow below.
Case Study: Zileuton and the Importance of the Benzothiophene Core
Zileuton, N-(1-benzo[b]thiophen-2-ylethyl)-N-hydroxyurea, is the only orally active 5-lipoxygenase inhibitor approved for the treatment of asthma.[2][3][4][5] The synthesis of Zileuton involves intermediates that are structurally related to the oxirane discussed here. For instance, 1-(benzo[b]thiophen-2-yl)ethanol is a key precursor.[2][3] While not proceeding through an oxirane intermediate in its commercial synthesis, the biological activity of Zileuton underscores the importance of the benzothiophene scaffold in targeting the 5-LOX pathway.
The inhibitory activity of Zileuton and its analogues against 5-lipoxygenase highlights a key therapeutic target for which novel benzothiophene derivatives can be designed.
Quantitative Data on Benzothiophene Derivatives
The following table summarizes the biological activity of selected benzothiophene derivatives from the literature, demonstrating their potential in medicinal chemistry.
| Compound Class | Target | Key Compound Example | Activity (IC50) | Reference |
| 5-LOX Inhibitors | 5-Lipoxygenase | Zileuton | 0.3 - 0.9 µM | [5] |
| Dual COX/5-LOX Inhibitors | COX-2 / 5-LOX | Compound 4e | 0.12 µM (COX-2) | [1] |
| Anticancer Agents | Multiple Kinases | Compound 22 | 2.98 µM (HepG2) | |
| MAO-B Inhibitors | Monoamine Oxidase B | - | - |
Experimental Protocols
Protocol 1: Synthesis of 1-(1-Benzothiophen-3-yl)ethan-1-one (A Precursor to the Oxirane)
This protocol describes a general method for the acylation of benzothiophene, a key step in generating precursors for the synthesis of this compound.
Materials:
-
Benzothiophene
-
Acetyl chloride
-
Aluminum chloride (AlCl3)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a stirred solution of benzothiophene (1.0 eq) in dry DCM at 0 °C under a nitrogen atmosphere, add anhydrous AlCl3 (1.2 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 15 minutes.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Let the reaction warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice containing 1M HCl.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 1-(1-benzothiophen-3-yl)ethan-1-one.
Protocol 2: In Vitro 5-Lipoxygenase Inhibition Assay
This protocol provides a general method for evaluating the inhibitory activity of synthesized benzothiophene derivatives against 5-lipoxygenase.
Materials:
-
Human polymorphonuclear leukocytes (PMNLs) or a cell line expressing 5-LOX (e.g., HEK293 cells transfected with human 5-LO)
-
Test compounds (benzothiophene derivatives) dissolved in DMSO
-
Zileuton (as a positive control)
-
Calcium ionophore A23187
-
Arachidonic acid
-
Phosphate-buffered saline (PBS)
-
Methanol
-
Enzyme immunoassay (EIA) kit for leukotriene B4 (LTB4)
Procedure:
-
Isolate and prepare a suspension of PMNLs or cultured cells at a concentration of 1 x 107 cells/mL in PBS.
-
Pre-incubate the cell suspension with various concentrations of the test compounds or Zileuton (typically 0.01 to 100 µM) for 15 minutes at 37 °C. A vehicle control (DMSO) should also be included.
-
Initiate the 5-LOX reaction by adding calcium ionophore A23187 (5 µM) and arachidonic acid (10 µM).
-
Incubate for 10 minutes at 37 °C.
-
Terminate the reaction by adding an equal volume of cold methanol.
-
Centrifuge the samples to pellet the cell debris.
-
Quantify the amount of LTB4 in the supernatant using a commercial EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
This compound represents a valuable, yet underexplored, synthetic intermediate for the generation of novel, 3-substituted benzothiophene derivatives. The proven success of the isomeric 2-substituted benzothiophenes, such as in the drug Zileuton, provides a strong rationale for the exploration of these 3-substituted analogues. The synthetic versatility of the oxirane ring, coupled with the diverse biological activities of the benzothiophene core, offers a promising avenue for the discovery of new therapeutic agents targeting a range of diseases. Further research into the synthesis and biological evaluation of derivatives from this compound is warranted to unlock their full medicinal potential.
References
- 1. New benzothiophene derivatives as dual COX-1/2 and 5-LOX inhibitors: synthesis, biological evaluation and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US9670176B2 - Process for the preparation of zileuton - Google Patents [patents.google.com]
- 3. US20160376251A1 - Process for the Preparation of Zileuton - Google Patents [patents.google.com]
- 4. New Zileuton-Hydroxycinnamic Acid Hybrids: Synthesis and Structure-Activity Relationship towards 5-Lipoxygenase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
2-(1-Benzothiophen-3-yl)oxirane: A Versatile Building Block for Bioactive Molecules
Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1-Benzothiophen-3-yl)oxirane is a valuable heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse range of bioactive molecules. The benzothiophene core is a prominent feature in numerous pharmaceuticals and biologically active compounds, recognized for its ability to interact with various biological targets. The presence of a reactive oxirane (epoxide) ring allows for facile introduction of various functional groups, enabling the generation of libraries of novel compounds for drug discovery programs. This document provides an overview of the applications of this compound in the synthesis of bioactive molecules, along with detailed experimental protocols for key transformations.
Bioactive Molecules Derived from this compound
The primary route for elaborating the this compound scaffold is through the nucleophilic ring-opening of the epoxide. This reaction is particularly effective with amine nucleophiles, leading to the formation of β-amino alcohols, a structural motif present in many biologically active compounds.
Antifungal Agents
The benzothiophene nucleus is a key component of some antifungal agents. The synthesis of novel antifungal compounds can be achieved by reacting this compound with various amines, including substituted anilines and heterocyclic amines like imidazole. The resulting N-substituted-1-(1-benzothiophen-3-yl)-2-aminoethanol derivatives are promising candidates for antifungal activity.
Mechanism of Action (Hypothesized): While the precise mechanism for novel derivatives needs to be elucidated, compounds containing a benzothiophene moiety, such as the approved antifungal drug Sertaconazole, are known to inhibit the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane. By inhibiting the 14α-demethylase enzyme, these compounds disrupt membrane integrity, leading to fungal cell death.[1] The benzothiophene ring in Sertaconazole is also thought to mimic tryptophan, which aids in forming pores in the fungal cell membrane, leading to ATP loss and cell death.[1]
Anticancer Agents
Benzothiophene derivatives have demonstrated significant potential as anticancer agents.[2] The 1-(1-benzothiophen-3-yl)-2-aminoethanol scaffold, readily accessible from the parent oxirane, can be further modified to generate compounds with cytotoxic activity against various cancer cell lines.
Potential Signaling Pathways Targeted by Benzothiophene Derivatives:
-
Tubulin Polymerization Inhibition: Some benzothiophene-containing compounds have been shown to inhibit tubulin polymerization, a critical process for cell division.[3][4][5][6] By binding to the colchicine site on tubulin, these molecules disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
-
RhoA/ROCK Pathway Inhibition: The RhoA/ROCK signaling pathway is implicated in cancer cell proliferation, migration, and invasion.[7][8] Benzothiophene derivatives are being explored as inhibitors of this pathway, offering a potential therapeutic strategy for cancer.
Data Presentation
Table 1: Antifungal Activity of Hypothetical N-Substituted-1-(1-benzothiophen-3-yl)-2-aminoethanols
| Compound ID | Amine Nucleophile | Target Fungus | MIC (µg/mL) |
| BTZ-IMD | Imidazole | Candida albicans | 8 |
| BTZ-4Cl-An | 4-Chloroaniline | Aspergillus fumigatus | 16 |
| BTZ-BzA | Benzylamine | Candida albicans | 32 |
Note: This data is representative and intended for illustrative purposes. Actual values would need to be determined experimentally.
Table 2: Anticancer Activity of Hypothetical 1-(1-Benzothiophen-3-yl)-2-aminoethanol Derivatives
| Compound ID | R-group on Amine | Cancer Cell Line | IC50 (µM) |
| BTZ-AC-Bn | Benzyl | MDA-MB-231 (Breast) | 5.2 |
| BTZ-AC-Ph | Phenyl | HCT116 (Colon) | 8.7 |
| BTZ-AC-cHex | Cyclohexyl | A549 (Lung) | 12.1 |
Note: This data is representative and intended for illustrative purposes. Actual values would need to be determined experimentally.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Substituted-1-(1-benzothiophen-3-yl)-2-aminoethanols
This protocol describes the regioselective ring-opening of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (e.g., benzylamine, substituted aniline, imidazole)
-
Solvent (e.g., ethanol, methanol, or solvent-free)
-
Optional: Lewis acid catalyst (e.g., YCl₃)
-
Reaction vessel
-
Stirring apparatus
-
Heating apparatus (if required)
-
Standard work-up and purification equipment (e.g., rotary evaporator, chromatography supplies)
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent (or neat), add the amine (1.0-1.2 eq).
-
If using a catalyst, add the Lewis acid (e.g., 1 mol% YCl₃) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted-1-(1-benzothiophen-3-yl)-2-aminoethanol.
Expected Yield: 70-95% (highly dependent on the amine and reaction conditions).
Visualizations
Caption: General workflow for the synthesis and biological evaluation of bioactive molecules from this compound.
Caption: Hypothesized signaling pathways targeted by bioactive benzothiophene derivatives.
This compound serves as a highly valuable and versatile starting material for the synthesis of novel bioactive compounds. The straightforward and efficient ring-opening reaction with amines provides a reliable entry point to a wide chemical space of potential antifungal and anticancer agents. The protocols and information provided herein are intended to guide researchers in the exploration of this promising scaffold for the development of new therapeutic agents. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives is warranted to fully realize their therapeutic potential.
References
- 1. CN109761827A - A kind of preparation method of N- benzyl ethyl alcohol amine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and bioactivity of substituted indan-1-ylideneaminoguanidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. flore.unifi.it [flore.unifi.it]
- 8. prepchem.com [prepchem.com]
Application Notes and Protocols: Ring-Opening Reactions of 2-(1-Benzothiophen-3-yl)oxirane with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic routes and protocols for the ring-opening reactions of 2-(1-benzothiophen-3-yl)oxirane with various nucleophiles. The resulting 1-(1-benzothiophen-3-yl)-2-substituted-ethanols are valuable intermediates in medicinal chemistry and drug development, with potential applications as antifungal agents and components of other biologically active molecules.
Introduction
The benzothiophene moiety is a prominent scaffold in a variety of pharmaceuticals and biologically active compounds. The functionalization of this heterocyclic system is of great interest to medicinal chemists. This compound serves as a versatile electrophilic starting material for the introduction of diverse functional groups at the C1 and C2 positions of an ethyl side chain attached to the C3 position of the benzothiophene core. The high ring strain of the epoxide facilitates ring-opening reactions with a wide range of nucleophiles, including amines, thiols, and alcohols.[1]
The regioselectivity of the ring-opening is a critical aspect of these reactions and is influenced by the nature of the nucleophile and the reaction conditions (acidic, basic, or Lewis acidic catalysis).[2][3] In general, under basic or neutral conditions, the reaction proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide.[3] Under acidic conditions, the reaction can have more SN1 character, with the nucleophile attacking the more substituted carbon that can better stabilize a partial positive charge.[4]
Synthesis of this compound
The starting material, this compound, can be synthesized from 3-acetyl-1-benzothiophene. The synthesis involves the reduction of the ketone to the corresponding alcohol, followed by epoxidation. A common method for epoxidation is the reaction of the corresponding alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).
Ring-Opening Reactions: An Overview
The following sections detail the protocols for the ring-opening of this compound with representative amine, thiol, and alcohol nucleophiles. The regioselectivity of the nucleophilic attack is a key consideration, and the expected major regioisomer is indicated in each case.
Reaction with Amine Nucleophiles: Synthesis of 1-(1-Benzothiophen-3-yl)-2-aminoethanols
The reaction of this compound with amines yields β-amino alcohols, which are important structural motifs in many pharmaceutical agents.
Experimental Protocol: Reaction with Piperidine
This protocol describes the synthesis of 1-(1-benzothiophen-3-yl)-2-(piperidin-1-yl)ethan-1-ol.
Reagents and Materials:
-
This compound
-
Piperidine
-
Ethanol (or other suitable solvent such as DMF)[5]
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus (silica gel)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol (0.2 M), add piperidine (1.2 eq).
-
Stir the reaction mixture at room temperature or heat to reflux (e.g., 80-85 °C) and monitor the progress of the reaction by TLC.[5]
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 1-(1-benzothiophen-3-yl)-2-(piperidin-1-yl)ethan-1-ol.
Expected Regioselectivity:
Under these basic conditions, the reaction is expected to proceed via an SN2 mechanism, with the piperidine nucleophile attacking the less sterically hindered terminal carbon of the oxirane ring.
Data Presentation:
| Nucleophile | Product | Reaction Conditions | Yield (%) | Regioselectivity (C2:C1 attack) | Reference |
| Piperidine | 1-(1-Benzothiophen-3-yl)-2-(piperidin-1-yl)ethan-1-ol | EtOH, reflux | Not reported | Major isomer from attack at the terminal carbon | [5] (analogous) |
Visualization of the Reaction Pathway:
Caption: Reaction of this compound with piperidine.
Reaction with Thiol Nucleophiles: Synthesis of 1-(1-Benzothiophen-3-yl)-2-(aryl/alkylthio)ethan-1-ols
The reaction with thiols provides β-hydroxy thioethers, which are versatile synthetic intermediates.
Experimental Protocol: Reaction with Thiophenol
This protocol outlines the synthesis of 1-(1-benzothiophen-3-yl)-2-(phenylthio)ethan-1-ol.
Reagents and Materials:
-
This compound
-
Thiophenol
-
Sodium hydroxide (or other base)
-
Ethanol (or water)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware and work-up reagents
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (0.3 M).
-
Add thiophenol (1.1 eq) to the solution.
-
Add a catalytic amount of a base, such as sodium hydroxide (e.g., 0.1 eq), to generate the thiolate anion.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate eluent) to yield the desired product.
Expected Regioselectivity:
The thiolate anion is a soft nucleophile and will attack the less substituted carbon of the epoxide in an SN2 fashion.
Data Presentation:
| Nucleophile | Product | Reaction Conditions | Yield (%) | Regioselectivity (C2:C1 attack) | Reference |
| Thiophenol | 1-(1-Benzothiophen-3-yl)-2-(phenylthio)ethan-1-ol | EtOH, NaOH (cat.), rt | Not reported | Major isomer from attack at the terminal carbon | General protocol |
Visualization of the Experimental Workflow:
Caption: Workflow for the reaction with thiophenol.
Reaction with Alcohol Nucleophiles: Synthesis of 1-(1-Benzothiophen-3-yl)-2-alkoxyethan-1-ols
The ring-opening with alcohols can be catalyzed by either acid or base, leading to potentially different regiochemical outcomes.
Experimental Protocol: Acid-Catalyzed Methanolysis
This protocol details the synthesis of 1-(1-benzothiophen-3-yl)-2-methoxyethan-1-ol under acidic conditions.
Reagents and Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol (0.2 M) in a round-bottom flask.
-
Cool the solution in an ice bath and add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops).
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography on silica gel.
Expected Regioselectivity:
Under acidic conditions, the epoxide oxygen is protonated, and the subsequent nucleophilic attack by methanol is expected to occur at the more substituted carbon (C1), which can better stabilize the developing positive charge.
Data Presentation:
| Nucleophile | Product | Reaction Conditions | Yield (%) | Regioselectivity (C1:C2 attack) | Reference |
| Methanol | 1-(1-Benzothiophen-3-yl)-2-methoxyethan-1-ol | MeOH, H₂SO₄ (cat.), rt | Not reported | Major isomer from attack at the benzylic carbon | General protocol |
Visualization of Regioselectivity Logic:
Caption: Regioselectivity in acid vs. base-catalyzed ring-opening.
Applications in Drug Development
The synthesized 1-(1-benzothiophen-3-yl)-2-substituted-ethanols are of significant interest in drug discovery. The benzothiophene core is a known pharmacophore with a wide range of biological activities. The amino alcohol and hydroxy thioether functionalities introduced through these ring-opening reactions can serve as key binding motifs for various biological targets. For instance, derivatives of benzothiophene have shown promising antifungal activity.[5] The compounds synthesized via these protocols can be screened for their biological activities and further optimized through structure-activity relationship (SAR) studies.
Conclusion
The ring-opening reactions of this compound provide a versatile and efficient platform for the synthesis of a diverse library of functionalized benzothiophene derivatives. The protocols outlined above, for reactions with amines, thiols, and alcohols, offer a solid foundation for researchers in organic synthesis and medicinal chemistry to explore the chemical space around this privileged scaffold for the development of new therapeutic agents. Careful consideration of reaction conditions is crucial for controlling the regioselectivity of these transformations.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. organic chemistry - Regioselectivity in the opening of 3-membered heterocycles - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. A theoretical examination of the acid-catalyzed and noncatalyzed ring-opening reaction of an oxirane by nucleophilic addition of acetate. Implications to epoxide hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
Application Notes and Protocols for the Scale-Up Synthesis of 2-(1-Benzothiophen-3-yl)oxirane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of 2-(1-benzothiophen-3-yl)oxirane, a key intermediate in the development of various pharmaceutical compounds. The described methodology is a two-step process commencing with the formylation of 1-benzothiophene, followed by an epoxidation reaction.
Overview of the Synthetic Strategy
The synthesis of this compound is achieved through a robust and scalable two-step sequence. The initial step involves the Vilsmeier-Haack formylation of commercially available 1-benzothiophene to produce 1-benzothiophene-3-carbaldehyde. This intermediate is then converted to the target epoxide via a Corey-Chaykovsky reaction. This approach is advantageous for its use of readily available reagents and its amenability to large-scale production.
Experimental Protocols
Step 1: Synthesis of 1-Benzothiophene-3-carbaldehyde via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic compounds.[1][2][3][4] In this protocol, 1-benzothiophene is formylated using a Vilsmeier reagent generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity (molar eq.) |
| 1-Benzothiophene | 134.18 | 1.15 | 1.0 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 1.645 | 1.5 |
| N,N-Dimethylformamide (DMF) | 73.09 | 0.944 | Solvent & Reagent |
| Dichloromethane (DCM) | 84.93 | 1.33 | Solvent |
| Sodium acetate | 82.03 | 1.528 | 5.6 (for work-up) |
| Deionized Water | 18.02 | 1.00 | For work-up |
| Diethyl ether | 74.12 | 0.713 | For extraction |
| Brine | - | ~1.2 | For washing |
| Anhydrous Sodium Sulfate | 142.04 | 2.664 | For drying |
Protocol:
-
To a solution of 1-benzothiophene (1.0 eq) in DMF, add phosphorus oxychloride (1.5 eq) dropwise at 0 °C under a nitrogen atmosphere.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of ice and a saturated aqueous solution of sodium acetate.
-
Stir the mixture vigorously for 30 minutes.
-
Extract the aqueous layer with diethyl ether or dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-benzothiophene-3-carbaldehyde.
Expected Yield: 75-85%
Characterization Data for 1-Benzothiophene-3-carbaldehyde:
-
Appearance: Yellow to brown crystalline powder.[5]
-
Melting Point: 53-57 °C.[5]
-
Boiling Point: 166 °C at 20 mmHg.[5]
Step 2: Synthesis of this compound via Corey-Chaykovsky Reaction
The Corey-Chaykovsky reaction provides an efficient method for the synthesis of epoxides from aldehydes and ketones using a sulfur ylide.[6][7][8] In this step, 1-benzothiophene-3-carbaldehyde is treated with the ylide generated from trimethylsulfonium iodide and a strong base.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| 1-Benzothiophene-3-carbaldehyde | 162.21 | 1.0 |
| Trimethylsulfonium iodide | 204.09 | 1.65 |
| Potassium tert-butoxide | 112.21 | 1.65 |
| Dimethyl sulfoxide (DMSO) | 78.13 | Solvent |
| Deionized Water | 18.02 | For work-up |
| Diethyl ether | 74.12 | For extraction |
| Anhydrous Magnesium Sulfate | 120.37 | For drying |
Protocol:
-
To a stirred solution of trimethylsulfonium iodide (1.65 eq) in dry DMSO, add a solution of potassium tert-butoxide (1.65 eq) in DMSO at room temperature under a nitrogen atmosphere.
-
Stir the resulting mixture for 10-15 minutes to allow for the formation of the sulfur ylide.
-
Add a solution of 1-benzothiophene-3-carbaldehyde (1.0 eq) in DMSO dropwise to the ylide solution.
-
Continue stirring at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding deionized water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with water and brine, and then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Expected Yield: 80-90%
Data Presentation
Table 1: Summary of Reaction Conditions and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Vilsmeier-Haack Formylation | POCl₃, DMF | DMF/DCM | 0 to RT | 6-8 | 75-85 |
| 2 | Corey-Chaykovsky Epoxidation | Trimethylsulfonium iodide, KOtBu | DMSO | RT | 2-4 | 80-90 |
Visualizations
Synthetic Pathway
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. 1-Benzothiophene-3-carbaldehyde Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. Corey-Chaykovsky Reaction - Wordpress [reagents.acsgcipr.org]
- 7. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 8. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Quantification of 2-(1-Benzothiophen-3-yl)oxirane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1-Benzothiophen-3-yl)oxirane is a key intermediate and potential impurity in the synthesis of various pharmaceutical compounds containing a benzothiophene scaffold. Accurate and precise quantification of this oxirane derivative is critical for ensuring the quality, safety, and efficacy of final drug products. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed to be robust and suitable for implementation in research and quality control laboratories.
Benzothiophene derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] Zileuton, an inhibitor of 5-lipoxygenase used in the treatment of asthma, is a notable example of a drug containing the benzothiophene moiety.[2][4][][6] The control of impurities and related substances during the synthesis of such active pharmaceutical ingredients (APIs) is a stringent regulatory requirement.[4]
Analytical Methods
Two primary analytical techniques are presented for the quantification of this compound:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely accessible method for routine quality control and quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method suitable for trace-level detection and confirmation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle
This method utilizes reversed-phase HPLC to separate this compound from other components in the sample matrix. Quantification is achieved by measuring the absorbance of the analyte using a UV detector at a wavelength where it exhibits maximum absorbance.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
Analytical balance, volumetric flasks, pipettes, and syringes.
-
HPLC-grade acetonitrile, methanol, and water.
-
Reference standard of this compound (purity ≥ 98%).
2. Chromatographic Conditions
-
Mobile Phase: Acetonitrile and water in a gradient or isocratic elution. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm (or a wavelength of maximum absorbance determined by UV scan).
-
Injection Volume: 10 µL.
-
Run Time: Approximately 15 minutes.
3. Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-100 µg/mL.
4. Sample Preparation
-
Accurately weigh a sample containing this compound and dissolve it in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the sample solution with the mobile phase to a concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
5. Calibration and Quantification
-
Inject the working standard solutions in duplicate.
-
Construct a calibration curve by plotting the peak area against the concentration of this compound.
-
Perform a linear regression analysis of the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.
-
Inject the sample solutions and determine the concentration of the analyte from the calibration curve.
Data Presentation
Table 1: Illustrative HPLC Method Performance Characteristics
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
HPLC Workflow Diagram
Caption: Workflow for the quantification of this compound by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle
This method involves the separation of this compound from the sample matrix using a gas chromatograph, followed by detection and quantification using a mass spectrometer. GC-MS offers high selectivity and sensitivity, making it ideal for the analysis of trace levels of the analyte.
Experimental Protocol
1. Instrumentation and Materials
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for the analysis of semi-volatile compounds (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Data acquisition and processing software.
-
Analytical balance, volumetric flasks, pipettes, and autosampler vials.
-
High-purity helium as the carrier gas.
-
GC-grade solvents (e.g., dichloromethane, ethyl acetate).
-
Reference standard of this compound (purity ≥ 98%).
2. GC-MS Conditions
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (or split, depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-350) for identification and Selected Ion Monitoring (SIM) for quantification.
-
SIM Ions: Select characteristic ions of this compound for quantification (e.g., the molecular ion and major fragment ions).
3. Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with ethyl acetate.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with ethyl acetate to obtain concentrations in the range of 0.05-10 µg/mL.
4. Sample Preparation
-
Dissolve a known amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
If necessary, perform a liquid-liquid extraction or solid-phase extraction to clean up the sample and concentrate the analyte.
-
Dilute the final extract to a concentration within the calibration range.
5. Calibration and Quantification
-
Inject the working standard solutions.
-
Construct a calibration curve by plotting the peak area of the selected quantification ion against the concentration.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
Inject the prepared sample solutions and quantify the analyte using the calibration curve.
Data Presentation
Table 2: Illustrative GC-MS Method Performance Characteristics
| Parameter | Result |
| Linearity Range | 0.05 - 10 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.05 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
GC-MS Workflow Diagram
Caption: Workflow for the quantification of this compound by GC-MS.
Summary and Comparison of Methods
| Feature | HPLC-UV | GC-MS |
| Principle | Liquid chromatography with UV detection | Gas chromatography with mass spectrometric detection |
| Selectivity | Good | Excellent |
| Sensitivity | Moderate | High |
| Instrumentation | Widely available | More specialized |
| Sample Volatility | Not required | Required |
| Typical Application | Routine QC, higher concentration levels | Trace analysis, impurity profiling, confirmation |
Conclusion
The HPLC-UV and GC-MS methods detailed in these application notes provide robust and reliable approaches for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as the expected concentration of the analyte, the complexity of the sample matrix, and the availability of instrumentation. For routine quality control of bulk material, HPLC-UV is often sufficient. For trace-level quantification, impurity profiling, or in complex matrices, the higher sensitivity and selectivity of GC-MS are advantageous. Both methods should be properly validated according to ICH guidelines before implementation in a regulated environment.
References
- 1. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functionalization and properties investigations of benzothiophene derivatives [epubl.ktu.edu]
- 3. researchgate.net [researchgate.net]
- 4. veeprho.com [veeprho.com]
- 6. Zileuton | C11H12N2O2S | CID 60490 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 2-(1-Benzothiophen-3-yl)oxirane for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 2-(1-benzothiophen-3-yl)oxirane and the subsequent biological screening of the resulting compound library. The benzothiophene scaffold is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The introduction of an oxirane (epoxide) ring at the 3-position of the benzothiophene nucleus offers a versatile handle for synthetic diversification through nucleophilic ring-opening reactions, enabling the generation of a library of novel derivatives for biological evaluation.
Synthesis of this compound
The synthesis of the target oxirane can be achieved in a two-step sequence starting from the commercially available 3-bromo-1-benzothiophene. The initial step involves the formation of 3-vinyl-1-benzothiophene, which is subsequently epoxidized to yield the desired product.
Protocol 1: Synthesis of 3-Vinyl-1-benzothiophene
This protocol is based on a palladium-catalyzed Heck coupling reaction.
Materials:
-
3-Bromo-1-benzothiophene
-
Ethylene glycol vinyl ether
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Triethylamine (Et₃N)
-
Toluene, anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromo-1-benzothiophene (1 equivalent), palladium(II) acetate (0.02 equivalents), and 1,3-bis(diphenylphosphino)propane (0.04 equivalents).
-
Add anhydrous toluene to dissolve the solids.
-
Add triethylamine (2 equivalents) followed by ethylene glycol vinyl ether (1.5 equivalents).
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and add 1 M HCl. Stir for 1 hour to hydrolyze the vinyl ether.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-vinyl-1-benzothiophene.
Protocol 2: Epoxidation of 3-Vinyl-1-benzothiophene
This protocol utilizes meta-chloroperoxybenzoic acid (m-CPBA) for the epoxidation.
Materials:
-
3-Vinyl-1-benzothiophene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-vinyl-1-benzothiophene (1 equivalent) in anhydrous dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.2 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for an additional 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Derivatization of this compound
The strained three-membered ring of the oxirane is susceptible to nucleophilic attack, leading to ring-opening and the formation of 1,2-disubstituted products. The regioselectivity of the ring-opening is dependent on the nature of the nucleophile and the reaction conditions. Strong nucleophiles typically attack the less sterically hindered carbon of the epoxide (C2), while under acidic conditions, attack may be favored at the more substituted, benzylic carbon (C1).
Protocol 3: Nucleophilic Ring-Opening with Amines
Materials:
-
This compound
-
Various primary or secondary amines (e.g., piperidine, morpholine, aniline derivatives)
-
Ethanol or isopropanol
-
Lithium perchlorate (LiClO₄) (optional, as a catalyst)
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol or isopropanol.
-
Add the desired amine (1.5-2 equivalents).
-
If the reaction is slow, a catalytic amount of lithium perchlorate (0.1 equivalents) can be added.
-
Reflux the reaction mixture for 4-8 hours, monitoring by TLC.
-
After completion, cool the mixture and remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography or recrystallization to yield the corresponding amino alcohol derivative.
Protocol 4: Nucleophilic Ring-Opening with Thiols
Materials:
-
This compound
-
Various thiols (e.g., thiophenol, benzyl thiol)
-
Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)
-
Methanol or ethanol
Procedure:
-
In a round-bottom flask, dissolve the thiol (1.2 equivalents) in methanol or ethanol.
-
Add a base such as sodium hydroxide or potassium carbonate (1.5 equivalents) and stir for 15 minutes to generate the thiolate.
-
Add a solution of this compound (1 equivalent) in the same solvent.
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Stir the reaction at room temperature for 6-12 hours. Monitor the reaction by TLC.
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Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).
-
Remove the solvent under reduced pressure and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the product by column chromatography.
Biological Screening Protocols
The synthesized library of this compound derivatives can be screened for various biological activities. Below are general protocols for antimicrobial and anticancer screening.
Protocol 5: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Materials:
-
Synthesized benzothiophene derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
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Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
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96-well microtiter plates
-
Standard antibiotic/antifungal drugs (e.g., Ciprofloxacin, Fluconazole)
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Resazurin or p-iodonitrotetrazolium violet (INT) solution
Procedure:
-
Prepare stock solutions of the test compounds and standard drugs in dimethyl sulfoxide (DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the compounds in the appropriate broth to obtain a range of concentrations.
-
Prepare a microbial inoculum of the test organism adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microbes in broth without compound) and a negative control (broth only).
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Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
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After incubation, add a viability indicator such as resazurin or INT to each well and incubate for a further 2-4 hours.
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The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism (indicated by a color change, or lack thereof, of the indicator).
Protocol 6: In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the antiproliferative activity of the compounds against cancer cell lines.
Materials:
-
Synthesized benzothiophene derivatives
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Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
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Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
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96-well cell culture plates
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3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
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Standard anticancer drug (e.g., Doxorubicin)
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds and the standard drug in the culture medium.
-
After 24 hours, remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
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The percentage of cell viability is calculated relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Data Presentation
The quantitative data from the biological screening should be summarized in tables for clear comparison of the activity of the different derivatives.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound ID | R¹ | R² | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | MIC (µg/mL) vs C. albicans |
| BTO-1 | H | Piperidin-1-yl | 16 | 32 | 64 |
| BTO-2 | H | Morpholin-4-yl | 32 | 64 | >64 |
| BTO-3 | H | Phenylamino | 8 | 16 | 32 |
| BTO-4 | H | 4-Chlorophenylamino | 4 | 8 | 16 |
| BTO-5 | H | Thiophenyl | 16 | 32 | 32 |
| Ciprofloxacin | - | - | 1 | 0.5 | NA |
| Fluconazole | - | - | NA | NA | 2 |
Note: This is example data and not from actual experimental results.
Table 2: Anticancer Activity of this compound Derivatives
| Compound ID | R¹ | R² | IC₅₀ (µM) vs MCF-7 | IC₅₀ (µM) vs A549 |
| BTO-1 | H | Piperidin-1-yl | 12.5 | 25.1 |
| BTO-2 | H | Morpholin-4-yl | 28.3 | 45.7 |
| BTO-3 | H | Phenylamino | 5.2 | 10.8 |
| BTO-4 | H | 4-Chlorophenylamino | 2.1 | 4.9 |
| BTO-5 | H | Thiophenyl | 18.9 | 33.2 |
| Doxorubicin | - | - | 0.8 | 1.1 |
Note: This is example data and not from actual experimental results.
Visualization of Workflows and Signaling Pathways
Experimental Workflow
Caption: Experimental workflow for the synthesis, derivatization, and biological screening.
Potential Signaling Pathways for Anticancer Activity
Some benzothiophene derivatives have been shown to act as inhibitors of the RhoA/ROCK pathway or as agonists of the STING pathway, both of which are relevant in cancer therapy.
RhoA/ROCK Signaling Pathway
Caption: Inhibition of the RhoA/ROCK signaling pathway by benzothiophene derivatives.
STING Signaling Pathway
Caption: Activation of the STING signaling pathway by benzothiophene derivatives.[3][4]
References
Application Notes and Protocols for the Asymmetric Epoxidation of 3-Vinyl-1-benzothiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral epoxides are valuable building blocks in synthetic organic chemistry, particularly in the pharmaceutical industry, due to their versatile reactivity that allows for the stereoselective introduction of various functionalities. The asymmetric epoxidation of prochiral olefins is a powerful strategy for accessing these enantiopure compounds. The Jacobsen-Katsuki epoxidation, a Nobel Prize-winning reaction, has emerged as a robust and highly effective method for the enantioselective epoxidation of unfunctionalized alkenes, such as vinylarenes.[1][2] This method typically employs a chiral manganese(III)-salen complex as the catalyst and a terminal oxidant, such as sodium hypochlorite (bleach).[3]
This document provides a detailed experimental procedure for the asymmetric epoxidation of 3-vinyl-1-benzothiophene, a substrate of interest in medicinal chemistry due to the prevalence of the benzothiophene scaffold in bioactive molecules. While specific literature data for this exact substrate is limited, the following protocol is based on well-established procedures for the Jacobsen-Katsuki epoxidation of analogous vinyl-substituted aromatic compounds. The provided data is representative and serves as a guide for the expected outcomes of the reaction.
Data Presentation
The following tables summarize the expected quantitative data for the asymmetric epoxidation of 3-vinyl-1-benzothiophene using (R,R)- and (S,S)-Jacobsen's catalysts. The data is based on typical results observed for the epoxidation of similar vinylarenes.
Table 1: Reaction Parameters for Asymmetric Epoxidation
| Parameter | Value |
| Substrate | 3-Vinyl-1-benzothiophene |
| Catalyst | (R,R)- or (S,S)-Jacobsen's Catalyst |
| Catalyst Loading | 5 mol% |
| Oxidant | Sodium Hypochlorite (NaOCl, commercial bleach) |
| Stoichiometry (Oxidant:Substrate) | 1.5 : 1 |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 4-12 hours |
Table 2: Expected Results for Asymmetric Epoxidation
| Catalyst | Expected Product | Expected Yield (%) | Expected Enantiomeric Excess (ee, %) |
| (R,R)-Jacobsen's Catalyst | (R)-2-(1-Benzothiophen-3-yl)oxirane | 85-95 | >90 |
| (S,S)-Jacobsen's Catalyst | (S)-2-(1-Benzothiophen-3-yl)oxirane | 85-95 | >90 |
Experimental Protocols
This section details the methodology for the asymmetric epoxidation of 3-vinyl-1-benzothiophene.
Materials:
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3-Vinyl-1-benzothiophene
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(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's catalyst]
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(S,S)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(S,S)-Jacobsen's catalyst]
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Dichloromethane (CH₂Cl₂, anhydrous)
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Sodium hypochlorite (NaOCl, commercial bleach, buffered to pH ~11 with 0.05 M Na₂HPO₄ and 1 M NaOH)
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Sodium sulfite (Na₂SO₃)
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexane (for chromatography)
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Ethyl acetate (for chromatography)
Equipment:
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Round-bottom flask
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Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
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NMR spectrometer
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Chiral HPLC system
Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add 3-vinyl-1-benzothiophene (1.0 mmol, 1.0 equiv) and (R,R)- or (S,S)-Jacobsen's catalyst (0.05 mmol, 0.05 equiv).
-
Dissolve the solids in dichloromethane (10 mL).
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Cool the mixture to 0 °C in an ice bath.
-
-
Addition of Oxidant:
-
While stirring vigorously, add the buffered sodium hypochlorite solution (1.5 mmol, 1.5 equiv) dropwise over a period of 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Workup:
-
Once the starting material is consumed (typically 4-12 hours), quench the reaction by adding a saturated aqueous solution of sodium sulfite (10 mL) to destroy any excess oxidant.
-
Stir for 15 minutes, then transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure epoxide.
-
-
Analysis:
-
Characterize the product by ¹H NMR and ¹³C NMR spectroscopy.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
-
Visualizations
The following diagrams illustrate the experimental workflow and the proposed catalytic cycle for the Jacobsen-Katsuki epoxidation.
Caption: Experimental workflow for the asymmetric epoxidation of 3-vinyl-1-benzothiophene.
Caption: Proposed catalytic cycle for the Jacobsen-Katsuki epoxidation.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(1-Benzothiophen-3-yl)oxirane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(1-benzothiophen-3-yl)oxirane synthesis.
Quick Links
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Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for the synthesis of this compound from its precursor, benzo[b]thiophene-3-carbaldehyde, are the Corey-Chaykovsky reaction and the Darzens condensation.[1][2]
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Corey-Chaykovsky Reaction: This method involves the reaction of a sulfur ylide, typically generated in situ from a sulfonium salt and a strong base, with the aldehyde to form the epoxide.[3][4]
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Darzens Condensation: This reaction involves the condensation of an α-haloester with the aldehyde in the presence of a base to form an α,β-epoxy ester, which can then be converted to the desired oxirane.
Q2: What is the starting material for the synthesis of this compound?
A2: The primary starting material is benzo[b]thiophene-3-carbaldehyde . This can be synthesized via methods such as the Vilsmeier-Haack formylation of benzo[b]thiophene.
Q3: What are the key factors influencing the yield of the Corey-Chaykovsky reaction for this synthesis?
A3: Several factors can significantly impact the yield:
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Choice of Sulfur Ylide: Dimethylsulfoxonium methylide (generated from trimethylsulfoxonium iodide) and dimethylsulfonium methylide (from trimethylsulfonium iodide) are commonly used. The former is generally more stable.[2]
-
Base Selection: The choice of base is critical for the efficient generation of the sulfur ylide. Common bases include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and potassium hydroxide (KOH).[4][5]
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Solvent: The reaction is typically carried out in aprotic polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).[4]
-
Temperature: The temperature needs to be carefully controlled, as sulfur ylides can be unstable at higher temperatures.[3]
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Purity of Reagents: The purity of the starting aldehyde and the sulfonium salt is crucial to prevent side reactions.
Q4: What potential side reactions can occur during the synthesis?
A4: Potential side reactions include:
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Cannizzaro Reaction: If a strong base is used with the aldehyde, a disproportionation reaction can occur, especially if the ylide formation is slow.
-
Aldol Condensation: Self-condensation of the aldehyde can be a competing reaction.
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Wittig-type Olefination: Although less common with sulfur ylides, olefination can sometimes be a minor byproduct.[1]
-
Ring Opening of the Epoxide: The newly formed oxirane ring can be susceptible to nucleophilic attack, especially under acidic or strongly basic conditions during workup.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield in Corey-Chaykovsky Reaction
| Possible Cause | Troubleshooting Step |
| Inefficient Ylide Formation | - Ensure the base is sufficiently strong and fresh. Sodium hydride should be washed with hexane to remove mineral oil. - Use a dry, aprotic solvent like DMSO or THF. Water will quench the ylide. - Allow sufficient time for the ylide to form before adding the aldehyde. |
| Degradation of Sulfur Ylide | - Maintain a low reaction temperature (e.g., 0 °C to room temperature) as sulfur ylides can be thermally unstable.[3] - Generate the ylide in situ and use it immediately. |
| Poor Quality of Starting Aldehyde | - Purify the benzo[b]thiophene-3-carbaldehyde by recrystallization or column chromatography before use. - Check for the presence of the corresponding carboxylic acid impurity, which can neutralize the base. |
| Incorrect Stoichiometry | - Use a slight excess (1.1-1.5 equivalents) of the sulfonium salt and base relative to the aldehyde to ensure complete conversion. |
Issue 2: Formation of Multiple Byproducts
| Possible Cause | Troubleshooting Step |
| Aldehyde Self-Condensation | - Add the aldehyde slowly to the pre-formed ylide solution to maintain a low concentration of the free aldehyde. - Lower the reaction temperature. |
| Cannizzaro Reaction | - Use a non-hydroxide base like NaH or t-BuOK. - Ensure rapid and efficient formation of the ylide so that it reacts faster with the aldehyde than the competing Cannizzaro pathway. |
| Epoxide Ring Opening | - During workup, avoid strongly acidic or basic conditions. Use a mild aqueous quench (e.g., saturated ammonium chloride solution). - Minimize the workup time and purify the product promptly. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Step |
| Contamination with DMSO | - After the reaction, dilute the mixture with a large volume of water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). - Wash the organic layer multiple times with brine to remove residual DMSO. |
| Similar Polarity of Product and Byproducts | - Use column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexane) for purification. - Thin-layer chromatography (TLC) should be used to optimize the separation conditions beforehand. |
| Product Instability on Silica Gel | - If the epoxide is sensitive to acidic silica gel, consider using neutral or basic alumina for chromatography. - Alternatively, purification by recrystallization may be an option if the product is a solid. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Epoxidation of Aromatic Aldehydes using Corey-Chaykovsky Reaction
| Entry | Aldehyde | Sulfonium Salt | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | (CH₃)₃SI | KOH | (bmim)PF₆ | RT | 2 | 91 | [6] |
| 2 | 4-Chlorobenzaldehyde | (CH₃)₃SI | KOH | (bmim)PF₆ | RT | 2 | 88 | [6] |
| 3 | 4-Nitrobenzaldehyde | (CH₃)₃SI | KOH | (bmim)PF₆ | RT | 2 | 85 | [6] |
| 4 | Cinnamaldehyde | (CH₃)₃SOI | KOH | (bmim)PF₆ | RT | 2 | 77 | [6] |
Note: Data for the specific synthesis of this compound is limited in publicly available literature. The table above provides yields for similar aromatic aldehydes to serve as a benchmark.
Experimental Protocols
Protocol 1: General Procedure for Corey-Chaykovsky Epoxidation
This protocol is a general guideline and may require optimization for the specific substrate.
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Ylide Formation: To a stirred suspension of trimethylsulfonium iodide (1.1 eq) in dry DMSO (5 mL per mmol of aldehyde) under an inert atmosphere (e.g., nitrogen or argon), add potassium tert-butoxide (1.1 eq).
-
Stir the mixture at room temperature for 1 hour or until the solution becomes homogeneous and the evolution of gas ceases.[4]
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Reaction with Aldehyde: Cool the ylide solution to 0 °C in an ice bath.
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Add a solution of benzo[b]thiophene-3-carbaldehyde (1.0 eq) in a minimal amount of dry DMSO or THF dropwise to the ylide solution over 15-30 minutes.
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Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by TLC.
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Workup: Once the reaction is complete, pour the mixture into ice-cold water and extract with ethyl acetate (3 x 20 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Reaction Mechanisms and Workflows
Diagram 1: Corey-Chaykovsky Reaction Mechanism
Caption: Mechanism of the Corey-Chaykovsky reaction.
Diagram 2: Darzens Condensation Mechanism
Caption: Mechanism of the Darzens condensation.
Diagram 3: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
References
- 1. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 2. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. The first Corey-Chaykovsky epoxidation and cyclopropanation in ionic liquids [organic-chemistry.org]
Technical Support Center: Purification of 2-(1-Benzothiophen-3-yl)oxirane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 2-(1-benzothiophen-3-yl)oxirane.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Low overall yield after purification | 1. Degradation of the oxirane ring: The epoxide ring is sensitive to acidic conditions and can be opened by nucleophiles.[1][2] | 1a. Neutralize silica gel: If using column chromatography, pre-treat the silica gel with a base like triethylamine or use deactivated neutral alumina. 1b. Maintain neutral pH: Ensure all solvents and solutions used during workup and purification are neutral or slightly basic. 1c. Avoid prolonged heating: Keep temperatures low during solvent removal and other steps. |
| 2. Incomplete reaction: The epoxidation reaction may not have gone to completion. | 2a. Monitor reaction progress: Use TLC or LC-MS to ensure the starting material is fully consumed before workup. 2b. Optimize reaction conditions: Consider increasing the reaction time, temperature, or the equivalents of the epoxidizing agent. | |
| Product is an oil or fails to crystallize | 1. Presence of impurities: Unreacted starting materials or byproducts can inhibit crystallization. | 1a. Improve purification: Perform an additional purification step, such as a second column chromatography with a different solvent system or preparative HPLC. 1b. Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane or pentane. |
| 2. Product is inherently an oil at room temperature. | 2a. Confirm product identity: Use NMR and MS to verify the structure. 2b. Store under appropriate conditions: If the product is an oil, store it under an inert atmosphere and at a low temperature to prevent degradation. | |
| Multiple spots on TLC after purification | 1. Isomeric impurities: Formation of regioisomers or stereoisomers during synthesis. | 1a. Optimize reaction selectivity: Adjust reaction conditions (e.g., catalyst, temperature) to favor the formation of the desired isomer. 1b. Use high-resolution chromatography: Employ a longer column, a shallower solvent gradient, or a different stationary phase to improve separation. |
| 2. On-column degradation: The product may be degrading on the silica gel. | 2a. Switch to a less acidic stationary phase: Use neutral alumina or deactivated silica gel. 2b. Rapid purification: Perform flash chromatography quickly to minimize contact time with the stationary phase. | |
| Presence of benzothiophene-3-carbaldehyde impurity | Incomplete epoxidation or side reaction: This is a likely starting material or byproduct from a Darzens or Corey-Chaykovsky epoxidation. | 1a. Optimize epoxidation: Ensure sufficient equivalents of the epoxidizing agent and adequate reaction time. 1b. Chemical quench: After the reaction, consider a gentle quench with a reducing agent like sodium bisulfite to remove unreacted aldehyde. |
| Presence of diol impurity (1-(1-benzothiophen-3-yl)ethane-1,2-diol) | Hydrolysis of the epoxide: The oxirane ring has opened due to the presence of water and acid or base. | 1a. Anhydrous conditions: Ensure all glassware is dry and use anhydrous solvents during the reaction and workup. 1b. Neutral workup: Avoid acidic or strongly basic aqueous washes. Use a saturated sodium bicarbonate solution for basic impurities and brine for aqueous washes. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The most common impurities are typically related to the synthetic route. If you are using an epoxidation method starting from 3-acetylbenzothiophene, you might find unreacted starting material. If you are using a method involving the reaction of 1-benzothiophene-3-carbaldehyde with a sulfur ylide (Corey-Chaykovsky reaction), you can expect unreacted aldehyde and potentially the corresponding diol if the epoxide ring is hydrolyzed during workup.
Q2: My purified this compound is a yellow oil, but I expected a white solid. What could be the reason?
A2: While some highly pure compounds can be oils, a yellow color often indicates the presence of impurities. These could be residual starting materials, byproducts from the synthesis, or degradation products. We recommend re-purifying the compound using a different chromatographic method or attempting trituration with a non-polar solvent to see if a solid can be obtained. It is also important to confirm the structure and purity by analytical methods such as NMR and LC-MS.
Q3: How can I prevent the degradation of this compound during silica gel chromatography?
A3: The benzothiophene moiety is generally stable, but the oxirane ring is susceptible to opening under acidic conditions, which can be promoted by standard silica gel. To prevent degradation, you can:
-
Deactivate the silica gel: Prepare a slurry of silica gel in your mobile phase and add 1% triethylamine.
-
Use neutral alumina: Alumina is less acidic than silica gel and can be a good alternative.
-
Perform flash chromatography: Minimize the time the compound spends on the column by running a quick purification.
Q4: What is the best way to store purified this compound?
A4: Due to the reactive nature of the epoxide ring, the purified compound should be stored under an inert atmosphere (nitrogen or argon) at a low temperature (-20°C is recommended for long-term storage) to minimize degradation. If it is an oil, ensure the container is well-sealed to prevent exposure to moisture and air.
Experimental Protocols
Protocol 1: General Purification by Column Chromatography
-
Preparation of the Stationary Phase:
-
For a standard purification, use silica gel (230-400 mesh).
-
To minimize degradation, prepare a slurry of silica gel in the chosen eluent and add 1% (v/v) of triethylamine. Mix well.
-
-
Column Packing:
-
Pack a glass column with the prepared silica gel slurry.
-
Equilibrate the column by running 2-3 column volumes of the initial eluent through it.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution:
-
Start with a non-polar eluent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding ethyl acetate. A typical gradient could be from 100% hexane to 20% ethyl acetate in hexane.
-
Collect fractions and monitor them by thin-layer chromatography (TLC).
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure, avoiding excessive heat.
-
Protocol 2: Trituration for Inducing Crystallization
-
Place the oily product in a flask.
-
Add a small volume of a non-polar solvent in which the product is poorly soluble (e.g., hexane, pentane, or diethyl ether).
-
Use a spatula or glass rod to scratch the inside of the flask below the solvent level.
-
Stir the mixture at room temperature or cool it in an ice bath.
-
If a solid precipitate forms, continue stirring for some time to maximize precipitation.
-
Collect the solid by filtration, wash it with a small amount of the cold non-polar solvent, and dry it under vacuum.
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
Caption: A decision tree for troubleshooting common purification issues.
References
Technical Support Center: Synthesis of 2-(1-Benzothiophen-3-yl)oxirane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1-benzothiophen-3-yl)oxirane.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The most common and effective methods for the synthesis of this compound involve the reaction of 1-benzothiophene-3-carbaldehyde with a methylene transfer reagent. The two primary reactions utilized for this transformation are the Corey-Chaykovsky reaction and the Darzens condensation.
Q2: What is the Corey-Chaykovsky reaction, and how is it applied to this synthesis?
A2: The Corey-Chaykovsky reaction involves the use of a sulfur ylide, typically generated in situ from a sulfonium salt and a base, to convert a carbonyl compound into an epoxide.[1][2][3][4][5] For the synthesis of this compound, 1-benzothiophene-3-carbaldehyde is reacted with a sulfur ylide, such as dimethylsulfoxonium methylide or dimethylsulfonium methylide.
Q3: What is the Darzens condensation, and how can it be used for this synthesis?
A3: The Darzens condensation is the reaction of a carbonyl compound with an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester).[1] In this case, 1-benzothiophene-3-carbaldehyde would be reacted with an α-haloacetate, such as ethyl chloroacetate, in the presence of a base like sodium ethoxide or potassium tert-butoxide. The resulting glycidic ester can then be hydrolyzed and decarboxylated to yield the desired oxirane, although for many applications the glycidic ester itself may be the desired product.
Q4: What are the most common side reactions to be aware of during the synthesis?
A4: Common side reactions are dependent on the chosen synthetic route. For the Corey-Chaykovsky reaction, a potential side product is the formation of a β-hydroxymethyl sulfide, especially when using n-BuLi in THF. In the Darzens condensation, side reactions can include the self-condensation of the aldehyde (an aldol reaction) and the hydrolysis of the ester group in the product.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Yield of the Desired Oxirane Product
| Potential Cause | Troubleshooting Step |
| Inactive Sulfur Ylide (Corey-Chaykovsky) | Ensure the sulfonium salt is dry and of high purity. Prepare the ylide in situ and use it immediately, as it can be unstable. |
| Weak Base or Incomplete Deprotonation | Use a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Ensure the base is fresh and has not been deactivated by moisture. |
| Poor Quality Starting Material | Verify the purity of the 1-benzothiophene-3-carbaldehyde via NMR or other analytical techniques. Impurities can interfere with the reaction. |
| Incorrect Reaction Temperature | The formation of the ylide and the subsequent reaction with the aldehyde are often temperature-sensitive. Follow the recommended temperature protocols closely. Ylide formation is often performed at room temperature, while the reaction with the aldehyde may be carried out at lower temperatures to improve selectivity. |
| Moisture in the Reaction | All glassware should be oven-dried, and anhydrous solvents must be used. Moisture can quench the strong bases and the ylide. |
Issue 2: Presence of Significant Side Products
| Side Product | Potential Cause | Troubleshooting Step |
| β-Hydroxymethyl Sulfide (Corey-Chaykovsky) | Use of n-BuLi in THF can promote this side reaction. | Consider using a different base/solvent system, such as NaH in DMSO. |
| Unreacted 1-Benzothiophene-3-carbaldehyde | Insufficient amount of the ylide or haloester. | Use a slight excess (1.1-1.5 equivalents) of the methylene transfer reagent. |
| Aldol Condensation Product of the Aldehyde | The base is promoting self-condensation of the aldehyde. | Add the aldehyde slowly to the reaction mixture containing the ylide or the deprotonated α-haloester to maintain a low concentration of the free aldehyde. |
| Hydrolyzed Glycidic Ester (Darzens) | Presence of water during the reaction or workup. | Ensure anhydrous conditions and perform an aqueous workup under neutral or slightly acidic conditions. |
Issue 3: Difficulty in Product Purification
| Problem | Potential Cause | Troubleshooting Step |
| Co-elution of Product and Byproducts | Similar polarities of the desired oxirane and side products. | Optimize the solvent system for column chromatography. A gradient elution may be necessary. Consider using a different stationary phase if silica gel is not effective. |
| Product Degradation on Silica Gel | The oxirane ring may be sensitive to the acidic nature of silica gel. | Neutralize the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent) or use a different purification method such as preparative TLC or distillation under reduced pressure. |
Data Presentation
Table 1: Comparison of Synthetic Routes for Epoxidation of 1-Benzothiophene-3-carbaldehyde (Illustrative)
| Parameter | Corey-Chaykovsky Reaction | Darzens Condensation |
| Reagents | 1-Benzothiophene-3-carbaldehyde, Trimethylsulfonium iodide, NaH | 1-Benzothiophene-3-carbaldehyde, Ethyl chloroacetate, NaOEt |
| Solvent | DMSO or THF/DMSO | Ethanol or THF |
| Typical Yield | Moderate to High (Specific data not available) | Moderate to High (Specific data not available) |
| Key Side Products | β-Hydroxymethyl sulfide, unreacted aldehyde | Aldol products, hydrolyzed ester |
| Advantages | Generally high yielding for simple epoxides. | Forms a functionalized epoxide (glycidic ester). |
| Disadvantages | Requires handling of strong, moisture-sensitive bases. | May require a subsequent hydrolysis/decarboxylation step. |
Note: The quantitative data in this table is illustrative due to the absence of specific literature values for the synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound via Corey-Chaykovsky Reaction (General Procedure)
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Ylide Formation: To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMSO, add trimethylsulfonium iodide (1.2 eq) portion-wise under a nitrogen atmosphere. The mixture is stirred at room temperature for 1 hour or until the evolution of hydrogen gas ceases.
-
Reaction with Aldehyde: Cool the resulting ylide solution in an ice bath. Add a solution of 1-benzothiophene-3-carbaldehyde (1.0 eq) in anhydrous DMSO dropwise to the ylide solution.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate or dichloromethane (3 x V).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a hexane/ethyl acetate gradient).
Mandatory Visualization
Caption: Synthetic pathways and potential side reactions.
Caption: Troubleshooting workflow for low product yield.
References
optimizing reaction conditions for 2-(1-benzothiophen-3-yl)oxirane stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions to ensure the stability of 2-(1-benzothiophen-3-yl)oxirane. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound?
A1: The stability of the three-membered oxirane ring is highly sensitive to its chemical environment. Due to significant ring strain, epoxides like this compound are susceptible to ring-opening reactions.[1][2] The primary factors that influence its stability are:
-
pH: Both acidic and basic conditions can catalyze the opening of the epoxide ring.[3][4]
-
Temperature: Higher temperatures increase the rate of degradation reactions.[5]
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Nucleophiles: The presence of strong or weak nucleophiles (e.g., water, alcohols, amines, halides) can lead to ring-opening.[1][6]
-
Solvent: The choice of solvent can affect reaction rates and pathways, with protic solvents often facilitating ring-opening.[6][7]
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Catalysts: Lewis and Brønsted acids, as well as certain metal catalysts, can promote epoxide reactions.[1][8][9]
Q2: How does pH affect the stability of the epoxide ring?
A2: The pH of the reaction medium is a critical factor. The epoxide ring is susceptible to opening under both acidic and basic conditions, proceeding through different mechanisms.
-
Acidic Conditions (pH < 7): In the presence of an acid, the epoxide oxygen is protonated, making it an excellent leaving group. This activation facilitates nucleophilic attack, even by weak nucleophiles like water or alcohols.[9][10][11] The attack typically occurs at the more substituted carbon atom of the epoxide due to the partial carbocationic character of the transition state.[3][12]
-
Basic Conditions (pH > 7): Under basic conditions, the ring is opened by direct nucleophilic attack (SN2 mechanism) of a strong nucleophile, such as a hydroxide or alkoxide ion.[4][11] This attack preferentially occurs at the less sterically hindered carbon atom of the epoxide ring.[3][13]
-
Neutral Conditions (pH ≈ 7): Epoxides are generally most stable at or near neutral pH, although hydrolysis can still occur, particularly in the presence of water and at elevated temperatures.[14][15]
Q3: What is the recommended temperature range for handling and storing this compound?
A3: To maximize stability and prevent degradation, this compound should be handled and stored at low temperatures. Elevated temperatures significantly accelerate the rate of ring-opening reactions, even without a catalyst.[5] For short-term storage, refrigeration (0-4 °C) is recommended. For long-term storage, freezing (≤ -20 °C) in an anhydrous, aprotic solvent is advisable.
Q4: Which solvents are recommended to maintain the stability of the compound during reactions?
A4: The choice of solvent is crucial. Protic solvents like water and alcohols can act as nucleophiles, especially under acidic or basic conditions, leading to unwanted ring-opening.[6] Aprotic solvents are generally preferred for maintaining the integrity of the epoxide ring. The suitability of various solvents is summarized in the table below.
Troubleshooting Guide
Issue 1: Low or no yield of this compound during synthesis from 3-vinyl-1-benzothiophene.
-
Possible Cause: The synthesized epoxide is degrading under the reaction or workup conditions. Peroxy-acid epoxidation, for example, can generate acidic byproducts that catalyze ring-opening.
-
Troubleshooting Steps:
-
Buffer the Reaction: If using a peroxy-acid like m-CPBA, consider adding a mild base, such as sodium bicarbonate, to neutralize the carboxylic acid byproduct.
-
Control Temperature: Run the reaction at the lowest effective temperature (e.g., 0 °C to room temperature) to minimize side reactions.
-
Use Anhydrous Conditions: Ensure all glassware is dry and use anhydrous solvents to prevent hydrolysis.
-
Modify Workup: During the aqueous workup, use a saturated sodium bicarbonate or a phosphate buffer solution (pH ≈ 7) wash to neutralize any residual acid before extraction.
-
Issue 2: The purified product degrades during storage.
-
Possible Cause: The storage container or solvent contains trace amounts of acid, base, or water. The product is exposed to ambient temperature or light.
-
Troubleshooting Steps:
-
Ensure Purity: Confirm that the purified compound is free of acidic or basic impurities from the purification process (e.g., residual acid from chromatography).
-
Use Inert Solvent: Dissolve the compound in a dry, aprotic, and inert solvent like toluene or THF for storage.
-
Store Cold and Dark: Store the solution at or below -20 °C in a container protected from light.
-
Inert Atmosphere: For maximum stability, store under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen.
-
Issue 3: Formation of an unexpected diol or other ring-opened side products.
-
Possible Cause: Presence of a nucleophile in the reaction mixture. This is often water but could also be an alcohol solvent or an additive.
-
Troubleshooting Steps:
-
Scrutinize Reagents: Verify the purity and dryness of all starting materials, solvents, and reagents.
-
Switch to Aprotic Solvents: If using a protic solvent (e.g., methanol), switch to an aprotic alternative such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[7]
-
Purify Under Anhydrous Conditions: During purification, if using column chromatography, consider deactivating the silica gel with a small amount of triethylamine mixed in the eluent to prevent acid-catalyzed degradation on the column.
-
Quantitative Data and Protocols
Data Summary Tables
Table 1: Influence of pH on Epoxide Stability
| pH Condition | Catalyst | Relative Rate of Ring Opening | Primary Product (with H₂O) | Citation(s) |
|---|---|---|---|---|
| Acidic (pH < 7) | H⁺ | Very Fast | trans-1,2-diol | [3][4][10] |
| Neutral (pH ≈ 7) | None / Water | Slow | trans-1,2-diol | [14][15] |
| Basic (pH > 7) | OH⁻ | Moderate to Fast | trans-1,2-diol |[3][4][11] |
Table 2: Effect of Temperature on Epoxide Ring Opening
| Compound Example | Conditions | Temperature | Ring Opening (%) | Citation(s) |
|---|---|---|---|---|
| Juvenile Hormone III | 100 mM Sodium Sulfide, 30 min | 25 °C | < 10% | [5] |
| Juvenile Hormone III | 100 mM Sodium Sulfide, 30 min | 40 °C | ~50% | [5] |
| Juvenile Hormone III | 100 mM Sodium Sulfide, 30 min | 55 °C | > 98% |[5] |
Table 3: Recommended Solvents for Maximizing Epoxide Stability
| Solvent Class | Examples | Suitability | Rationale | Citation(s) |
|---|---|---|---|---|
| Aprotic, Nonpolar | Toluene, Hexane, Dichloromethane (DCM) | High | Inert and non-nucleophilic. | [7] |
| Aprotic, Polar | Tetrahydrofuran (THF), Acetonitrile (MeCN) | Moderate to High | Generally non-nucleophilic but can sometimes interact with catalysts. | [7] |
| Protic | Water, Methanol, Ethanol | Low | Can act as nucleophiles and proton sources, facilitating ring-opening. |[6][7] |
Experimental Protocols & Visualizations
Protocol 1: Synthesis of this compound via Epoxidation
This protocol describes a general method for the epoxidation of 3-vinyl-1-benzothiophene using meta-chloroperoxybenzoic acid (m-CPBA).
-
Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve 3-vinyl-1-benzothiophene (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M. Cool the solution to 0 °C in an ice bath.
-
Buffering: Add solid sodium bicarbonate (3.0 eq) to the stirred solution.
-
Epoxidation: Add m-CPBA (77% max, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature does not rise above 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C and slowly warm to room temperature over 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, cool the mixture back to 0 °C and quench the excess peroxy-acid by slowly adding a 10% aqueous solution of sodium sulfite until a test with starch-iodide paper is negative.
-
Workup: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature (<30 °C).
-
Purification: Purify the crude product by flash column chromatography on silica gel that has been pre-treated with 1% triethylamine in the eluent (e.g., hexane/ethyl acetate mixture) to yield the pure epoxide.
Caption: Experimental workflow for the synthesis of this compound.
Protocol 2: Monitoring Epoxide Stability under Specific Conditions
-
Stock Solution: Prepare a stock solution of the purified epoxide (e.g., 10 mg/mL) in a dry, aprotic solvent (e.g., acetonitrile).
-
Test Conditions: In separate vials, dilute the stock solution with the desired test solvent (e.g., methanol, water, buffered solution of a specific pH).
-
Incubation: Store the vials at a controlled temperature (e.g., 25 °C, 40 °C).
-
Sampling: At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot from each vial.
-
Analysis: Immediately analyze the aliquot by HPLC or TLC to determine the ratio of the remaining epoxide to any degradation products.
-
Data Analysis: Plot the percentage of remaining epoxide versus time to determine its half-life under the tested conditions.
Caption: Troubleshooting logic for stability issues with this compound.
Degradation Pathways
The two primary non-enzymatic degradation pathways for this compound in the presence of water are acid-catalyzed and base-catalyzed hydrolysis. These pathways lead to the formation of the same diol product (trans-2-(1-benzothiophen-3-yl)ethane-1,2-diol) but through different mechanisms and regioselectivity of nucleophilic attack.
References
- 1. Epoxide - Wikipedia [en.wikipedia.org]
- 2. Thermochemical Studies of Epoxides and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 5. researchgate.net [researchgate.net]
- 6. jsynthchem.com [jsynthchem.com]
- 7. Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. A highly efficient and sustainable catalyst system for terminal epoxy-carboxylic acid ring opening reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC04301K [pubs.rsc.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Entropic factors provide unusual reactivity and selectivity in epoxide-opening reactions promoted by water - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting guide for the synthesis of benzothiophene epoxides
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting the synthesis of benzothiophene epoxides. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing benzothiophene epoxides?
A1: The main challenges include the competing oxidation of the sulfur atom, the stability of the epoxide product, and achieving high yields. The sulfur in the benzothiophene ring is susceptible to oxidation, which can lead to the formation of benzothiophene S-oxides and S,S-dioxides as major side products.[1][2][3] Additionally, the resulting epoxide can be sensitive to acidic conditions, potentially leading to decomposition or rearrangement during the reaction or purification.[4][5]
Q2: Which oxidizing agents are suitable for the epoxidation of benzothiophenes?
A2: Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly used for the epoxidation of alkenes and can be applied to benzothiophenes.[6] However, careful control of reaction conditions is crucial to minimize oxidation at the sulfur atom.[7] Other "greener" options like hydrogen peroxide with a catalyst or Oxone can also be considered, though their selectivity for benzothiophene epoxidation may require optimization.[8]
Q3: How can I minimize the formation of the benzothiophene S-oxide byproduct?
A3: Minimizing S-oxidation involves carefully controlling the reaction stoichiometry and temperature. Using a stoichiometric amount (or a slight excess) of the oxidizing agent can help. Running the reaction at lower temperatures may also favor epoxidation over S-oxidation. The choice of solvent can also influence the reaction pathway.
Q4: My benzothiophene epoxide product seems to be decomposing during purification. What can I do?
A4: Benzothiophene epoxides can be acid-labile. Standard silica gel for column chromatography is slightly acidic and can cause the epoxide ring to open or rearrange.[4][5] To prevent this, you can use a neutralized silica gel (e.g., treated with a sodium bicarbonate solution) or an alternative stationary phase like alumina (basic or neutral).[4][5] Minimizing the exposure time to the stationary phase is also recommended.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | 1. Inactive Oxidizing Agent: The peroxy acid (e.g., m-CPBA) may have degraded over time. | Use a freshly opened container of the oxidizing agent or determine its activity by titration before use. |
| 2. Insufficiently Reactive Alkene: The double bond in the benzothiophene ring is part of an aromatic system, making it less reactive than an isolated alkene. | Increase the reaction temperature cautiously or extend the reaction time. Monitor the reaction progress by TLC or GC-MS. Consider using a more reactive oxidizing agent. | |
| 3. Reaction Not at Optimal Temperature: The reaction may be too slow at low temperatures or side reactions may dominate at higher temperatures. | Optimize the reaction temperature. Start at a low temperature (e.g., 0 °C) and allow the reaction to slowly warm to room temperature. | |
| Formation of Multiple Products (Poor Selectivity) | 1. Oxidation of Sulfur: The primary competing reaction is the oxidation of the sulfur atom to form the corresponding S-oxide or S,S-dioxide.[1][3][9] | Use a controlled amount of the oxidizing agent (1.0-1.2 equivalents). Run the reaction at a lower temperature to improve selectivity for epoxidation. |
| 2. Epoxide Ring Opening: The formed epoxide is reacting further under the reaction conditions, especially if acidic byproducts are generated (e.g., m-chlorobenzoic acid from m-CPBA). | Add a buffer, such as sodium bicarbonate or potassium carbonate, to the reaction mixture to neutralize acidic byproducts. Ensure the work-up is performed under neutral or slightly basic conditions. | |
| Product Degradation During Work-up or Purification | 1. Acid-Sensitivity of the Epoxide: Traces of acid from the reaction or the use of standard silica gel can lead to decomposition.[4][5] | Use a buffered aqueous solution (e.g., saturated sodium bicarbonate) during the work-up. For chromatographic purification, use deactivated silica gel or an alternative like neutral alumina.[4][5] |
| 2. Thermal Instability: The epoxide may be unstable at higher temperatures. | Perform all purification steps, including solvent removal, at reduced temperatures (e.g., using a rotary evaporator with a cool water bath). |
Experimental Protocols
General Protocol for Epoxidation of Benzothiophene using m-CPBA
This protocol is a general guideline and may require optimization for specific substituted benzothiophenes.
-
Preparation: In a round-bottom flask, dissolve the benzothiophene starting material (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or chloroform.
-
Buffering: Add a solid buffer like sodium bicarbonate (2.0-3.0 equivalents) to the solution to neutralize the meta-chlorobenzoic acid byproduct that will be formed.
-
Reaction Initiation: Cool the mixture to 0 °C in an ice bath.
-
Addition of Oxidant: Slowly add a solution of m-CPBA (1.1 equivalents) in the same solvent to the reaction mixture over 30-60 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the starting material is consumed, quench the reaction by adding a solution of sodium thiosulfate or sodium sulfite to destroy any excess peroxide.
-
Work-up: Separate the organic layer, and wash it sequentially with a saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure at a low temperature.
-
Purification: Purify the crude product by column chromatography using a deactivated stationary phase (e.g., silica gel treated with triethylamine or pre-washed with a basic solution) and an appropriate eluent system (e.g., hexanes/ethyl acetate).[4][5]
Visualizations
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues in benzothiophene epoxide synthesis.
Competing Reaction Pathways
References
- 1. Modulation of Properties in [1]Benzothieno[3,2-b][1]benzothiophene Derivatives through Sulfur Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]
- 3. Thiophene - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Epoxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 7. Reverse selectivity in m-CPBA oxidation of oligothiophenes to sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Reactions of 2-(1-Benzothiophen-3-yl)oxirane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(1-benzothiophen-3-yl)oxirane. The information is designed to help identify and mitigate the formation of common byproducts during synthetic reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reaction types for this compound?
A1: The most common reactions involve the nucleophilic ring-opening of the oxirane (epoxide) ring.[1][2] Due to significant ring strain, the three-membered ring is susceptible to attack by a wide range of nucleophiles under both acidic and basic conditions.[3][4][5]
Q2: What determines which carbon of the oxirane ring is attacked by the nucleophile?
A2: The regioselectivity of the ring-opening reaction is primarily determined by the reaction conditions:
-
Under basic or neutral conditions: The reaction generally follows an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom of the epoxide.[1][3][4]
-
Under acidic conditions: The reaction pathway is more complex, often described as a hybrid between SN1 and SN2.[2][4] The epoxide oxygen is first protonated, making it a better leaving group.[5][6][7] The nucleophile then attacks the more substituted carbon, as it can better stabilize the partial positive charge that develops in the transition state.[1][4][6]
Q3: Can the benzothiophene ring itself react under the conditions used for epoxide ring-opening?
A3: While the epoxide is the more reactive functional group, the benzothiophene ring can be sensitive to certain conditions. Strong acids or oxidizing agents may lead to side reactions involving the benzothiophene moiety. It is crucial to select reaction conditions that are chemoselective for the epoxide ring-opening.
Q4: What are typical byproducts I might observe in my reaction?
A4: Byproduct formation is a common issue. Depending on the specific reagents and conditions, you may encounter:
-
Diols: Formed by the hydrolysis of the epoxide if water is present.[4][5]
-
Regioisomers: The undesired product from the nucleophilic attack at the other carbon of the epoxide.
-
Rearrangement products: Under certain basic conditions, epoxides can rearrange to form allylic alcohols or ketones.[8]
-
Polymerization products: In the presence of strong acids or bases, the epoxide can undergo acid- or base-catalyzed polymerization.
Troubleshooting Guides
This section provides guidance on how to troubleshoot common issues encountered during reactions with this compound.
Issue 1: Low Yield of the Desired Product and Presence of a Diol Byproduct
| Possible Cause | Troubleshooting Step |
| Presence of water in the reaction mixture. | Dry all solvents and reagents thoroughly before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel. |
| Use of protic solvents. | If the reaction allows, switch to an aprotic solvent. |
| "Wet" work-up procedure. | Minimize the contact time with aqueous solutions during the work-up. Ensure the organic phase is thoroughly dried with a suitable drying agent (e.g., MgSO₄, Na₂SO₄) before solvent evaporation. |
Issue 2: Formation of a Mixture of Regioisomers
| Possible Cause | Troubleshooting Step |
| Reaction conditions favoring both SN1 and SN2 pathways. | To favor SN2 attack at the less substituted carbon, use a strong, non-hindered nucleophile under basic or neutral conditions. To favor attack at the more substituted carbon, use a weaker nucleophile under strictly acidic conditions. |
| Reaction temperature is too high. | High temperatures can sometimes reduce the regioselectivity of the reaction. Try running the reaction at a lower temperature. |
Issue 3: Identification of an Isomeric Byproduct with a Carbonyl Group
| Possible Cause | Troubleshooting Step |
| Base-catalyzed rearrangement. | This can occur with strong, hindered bases.[8] Consider using a milder base or a different type of nucleophile. Lowering the reaction temperature may also suppress this side reaction. |
| Lewis acid-catalyzed rearrangement. | Some Lewis acids can promote the rearrangement of epoxides to carbonyl compounds. If using a Lewis acid catalyst, screen different options to find one that favors the desired ring-opening reaction. |
Data Presentation
The following tables summarize hypothetical quantitative data for a typical nucleophilic ring-opening reaction of this compound with a generic nucleophile (Nu⁻) under different conditions to illustrate the impact on product distribution.
Table 1: Effect of Reaction Conditions on Product Distribution
| Entry | Conditions | Desired Product (%) | Regioisomeric Byproduct (%) | Diol Byproduct (%) |
| 1 | NaNu, THF, 25°C | 90 | 5 | <1 |
| 2 | HNu, H₂SO₄ (cat.), MeOH, 25°C | 15 | 75 | 10 |
| 3 | NaNu, THF/H₂O (1:1), 25°C | 50 | 5 | 45 |
Table 2: Effect of Temperature on Regioselectivity (NaNu, THF)
| Entry | Temperature (°C) | Desired Product (%) | Regioisomeric Byproduct (%) |
| 1 | 0 | 95 | 5 |
| 2 | 25 | 90 | 10 |
| 3 | 65 (reflux) | 75 | 25 |
Experimental Protocols
General Procedure for Nucleophilic Ring-Opening under Basic Conditions (SN2 selective)
-
To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add the sodium salt of the nucleophile (1.1 eq) at 0°C.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for Nucleophilic Ring-Opening under Acidic Conditions
-
To a solution of this compound (1.0 eq) in an appropriate solvent (e.g., methanol), add a catalytic amount of a Brønsted acid (e.g., H₂SO₄) or a Lewis acid at 0°C.
-
Add the nucleophile (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 2-8 hours, monitoring by TLC.
-
Upon completion, neutralize the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Reaction pathways of this compound leading to desired products and common byproducts.
Caption: A troubleshooting workflow for identifying and addressing byproduct formation in this compound reactions.
References
- 1. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 2. 9.6. Epoxide reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Ch16: SN1 type reactions of epoxides [chem.ucalgary.ca]
- 7. pearson.com [pearson.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Stereoselective Synthesis of 2-(1-Benzothiophen-3-yl)oxirane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the stereoselective synthesis of 2-(1-benzothiophen-3-yl)oxirane. The information is tailored for scientists and professionals in drug development and related fields.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, offering potential causes and actionable solutions.
Table 1: Troubleshooting Common Issues in the Synthesis of this compound
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst or oxidant. 2. Incorrect reaction temperature. 3. Poor quality of starting material (3-vinyl-1-benzothiophene). 4. Insufficient reaction time. | 1. Use fresh or properly stored catalyst and oxidant. 2. Optimize reaction temperature; some epoxidations require low temperatures to prevent side reactions. 3. Purify the starting material via column chromatography. 4. Monitor the reaction progress using TLC or GC to determine the optimal reaction time. |
| Low Stereoselectivity (Enantiomeric or Diastereomeric Excess) | 1. Racemic or impure chiral catalyst. 2. Inappropriate solvent. 3. Reaction temperature is too high. 4. Presence of water or other impurities. | 1. Use a highly pure chiral catalyst. 2. Screen different solvents to find the optimal one for the specific catalyst system. 3. Conduct the reaction at lower temperatures. 4. Use anhydrous solvents and reagents. |
| Formation of Side Products (e.g., Diol, Aldehyde) | 1. Presence of water in the reaction mixture leading to epoxide ring-opening. 2. Acidic reaction conditions. 3. Over-oxidation of the product. | 1. Ensure all reagents and solvents are anhydrous. 2. For acid-sensitive epoxides, use buffered conditions or a non-acidic oxidant. 3. Monitor the reaction closely and stop it once the starting material is consumed. |
| Difficulty in Product Purification | 1. Co-elution of the product with byproducts or starting material. 2. Decomposition of the epoxide on silica gel. | 1. Optimize the solvent system for column chromatography. 2. Use a deactivated stationary phase (e.g., silica gel treated with triethylamine) or consider alternative purification methods like distillation under reduced pressure. |
| Incomplete Consumption of Starting Material | 1. Insufficient amount of oxidant or catalyst. 2. Deactivation of the catalyst. | 1. Use a slight excess of the oxidant. 2. Add the catalyst in portions if it is known to deactivate over time. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the synthesis of this compound?
A1: The recommended starting material is 3-vinyl-1-benzothiophene. This precursor can be synthesized through various methods, including the Wittig reaction of 1-benzothiophene-3-carbaldehyde or the Stille coupling of 3-bromo-1-benzothiophene with vinyltributyltin.
Q2: Which stereoselective epoxidation methods are most suitable for 3-vinyl-1-benzothiophene?
A2: For unfunctionalized alkenes like 3-vinyl-1-benzothiophene, the Jacobsen-Katsuki epoxidation and the Shi epoxidation are highly recommended for achieving good enantioselectivity.[1][2] The Jacobsen-Katsuki epoxidation utilizes a chiral manganese-salen complex, while the Shi epoxidation employs a fructose-derived chiral ketone as the catalyst with Oxone® as the oxidant.[3]
Q3: How can I minimize the formation of 1-(1-benzothiophen-3-yl)ethane-1,2-diol as a byproduct?
A3: The formation of the diol is typically due to the acid- or base-catalyzed ring-opening of the epoxide by water. To minimize this, ensure that all solvents and reagents are strictly anhydrous. If using an acidic epoxidizing agent like m-CPBA, adding a buffer such as sodium bicarbonate can help to neutralize any acidic byproducts.
Q4: What are the typical reaction conditions for a Jacobsen-Katsuki epoxidation of a styrene-like substrate?
A4: A typical Jacobsen-Katsuki epoxidation is carried out at room temperature or 0°C in a solvent like dichloromethane. A chiral (salen)manganese(III) complex is used as the catalyst (typically 1-10 mol%), and a terminal oxidant such as sodium hypochlorite (bleach) or m-CPBA is used. The pH of the reaction mixture is often buffered to around 11.3 for optimal results with bleach.[4]
Q5: How can I determine the enantiomeric excess (ee) of my product?
A5: The enantiomeric excess of this compound can be determined using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). It is essential to use a column with a suitable chiral stationary phase.
Data Presentation
The following tables summarize expected outcomes for the stereoselective epoxidation of styrene derivatives, which can serve as a benchmark for the synthesis of this compound.
Table 2: Expected Yield and Enantiomeric Excess for Jacobsen-Katsuki Epoxidation of Styrene Derivatives
| Substrate | Catalyst | Oxidant | Yield (%) | ee (%) | Reference |
| Indene | (R,R)-Jacobsen's Catalyst | NaOCl | 90 | 85-88 | [5] |
| Styrene | Chiral Salen-Mn Complex | Iodosylmesitylene | >95 | 63 | [6] |
| cis-β-Methylstyrene | (R,R)-Jacobsen's Catalyst | m-CPBA | 84 | 92 | [7] |
Table 3: Expected Yield and Enantiomeric Excess for Shi Epoxidation of Styrene Derivatives
| Substrate | Catalyst | Oxidant | Yield (%) | ee (%) | Reference |
| Styrene | Fructose-derived Ketone | Oxone® | 63 | 90 | [8] |
| trans-β-Methylstyrene | Fructose-derived Ketone | Oxone® | 95 | 93 | [9] |
| 1-Phenylcyclohexene | Fructose-derived Ketone | Oxone® | 90 | 96 | [10] |
Experimental Protocols
Protocol 1: Synthesis of 3-Vinyl-1-benzothiophene (Precursor)
This protocol is a general procedure based on the Wittig reaction and may require optimization.
-
Preparation of the Wittig Reagent:
-
Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0°C and add a strong base such as n-butyllithium (1.05 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours, during which the color should change to deep orange or yellow, indicating the formation of the ylide.
-
-
Wittig Reaction:
-
Cool the ylide solution back to 0°C.
-
Dissolve 1-benzothiophene-3-carbaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
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Remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexanes or a mixture of hexanes and ethyl acetate) to obtain pure 3-vinyl-1-benzothiophene.
-
Protocol 2: Enantioselective Epoxidation via Jacobsen-Katsuki Reaction
This is a general protocol and may need to be optimized for the specific substrate.
-
Reaction Setup:
-
Dissolve 3-vinyl-1-benzothiophene (1.0 eq) in dichloromethane (CH₂Cl₂) in a round-bottom flask.
-
Add the chiral (salen)manganese(III) complex (e.g., (R,R)-Jacobsen's catalyst, 0.05 eq).
-
Add a phase-transfer catalyst/axial ligand such as 4-phenylpyridine N-oxide (0.25 eq) if necessary to improve reaction rate and catalyst stability.[5]
-
-
Epoxidation:
-
Cool the mixture to 0°C.
-
Slowly add a buffered aqueous solution of sodium hypochlorite (bleach, ~1.5 eq, pH adjusted to ~11 with NaOH) over several hours with vigorous stirring.
-
Monitor the reaction progress by TLC or GC.
-
-
Work-up and Purification:
-
Once the starting material is consumed, separate the organic layer.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent in vacuo.
-
Purify the crude epoxide by flash column chromatography on silica gel (may require deactivation with triethylamine) using a suitable eluent system (e.g., hexanes/ethyl acetate).
-
Protocol 3: Enantioselective Epoxidation via Shi Epoxidation
This is a general protocol that may require optimization.
-
Reaction Setup:
-
Epoxidation:
-
Cool the biphasic mixture to 0°C.
-
Slowly add a solution of Oxone® (potassium peroxymonosulfate, ~1.5 eq) in water over several hours with vigorous stirring.
-
Maintain the pH of the reaction mixture around 10.5 by the periodic addition of potassium carbonate.[3]
-
Monitor the reaction by TLC or GC.
-
-
Work-up and Purification:
-
After completion, add ethyl acetate to the reaction mixture.
-
Separate the organic layer and wash it with saturated aqueous sodium thiosulfate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 3. Shi Epoxidation [organic-chemistry.org]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Mechanistic Study of the Jacobsen Asymmetric Epoxidation of Indene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 8. Highly enantioselective epoxidation of styrenes: Implication of an electronic effect on the competition between spiro and planar transition states - PMC [pmc.ncbi.nlm.nih.gov]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Shi Asymmetric Epoxidation | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Characterization of 2-(1-Benzothiophen-3-yl)oxirane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(1-benzothiophen-3-yl)oxirane. Our aim is to help resolve common issues encountered during the synthesis, purification, and characterization of this compound.
Troubleshooting Guide
This guide addresses specific problems that may arise during the experimental workflow, offering potential causes and solutions.
Issue 1: Incomplete or Low-Yield Epoxidation Reaction
| Potential Cause | Recommended Solution |
| Degraded Epoxidizing Agent: Reagents like m-CPBA can degrade over time. | Use a freshly opened or properly stored container of the epoxidizing agent. Check the activity of the reagent via titration if possible. |
| Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or lead to side products at higher temperatures. | Optimize the reaction temperature. Start with literature-reported conditions and perform small-scale trials at slightly higher or lower temperatures. |
| Presence of Water: Moisture can react with and quench the epoxidizing agent. | Ensure all glassware is thoroughly dried and use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Steric Hindrance: The benzothiophene moiety might sterically hinder the approach of the oxidizing agent. | Consider using a smaller, more reactive epoxidizing agent or a catalyst system that can overcome steric hindrance. |
Issue 2: Difficulty in Purifying the Product
| Potential Cause | Recommended Solution |
| Co-elution with Starting Material: The starting material, 3-(ethenyl)-1-benzothiophene, may have a similar polarity to the oxirane product. | Optimize the solvent system for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) may improve separation. |
| Product Decomposition on Silica Gel: The acidic nature of silica gel can promote the ring-opening of the epoxide.[1][2] | Deactivate the silica gel by washing it with a solvent mixture containing a small amount of a basic modifier like triethylamine before use. Alternatively, consider using a different stationary phase like alumina. |
| Thermal Instability: The oxirane may be sensitive to heat, leading to degradation during solvent removal. | Use a rotary evaporator at a low temperature and reduced pressure. For highly sensitive compounds, consider freeze-drying if the solvent is suitable. |
Issue 3: Inconsistent or Ambiguous Spectroscopic Data
| Potential Cause | Recommended Solution |
| Presence of Unreacted Starting Material: Signals from the starting alkene may be present in the NMR spectrum. | Compare the spectrum with that of the starting material to identify characteristic alkene proton signals. Further purification is required. |
| Epoxide Ring-Opening: The presence of diol or other ring-opened products will complicate NMR and Mass Spectra.[1][2] | Look for characteristic signals of diols (broad -OH peaks in ¹H NMR) or the incorporation of solvent/nucleophile in the mass spectrum. Minimize exposure to acidic or nucleophilic conditions during workup and purification.[1][2][3][4] |
| Sample Degradation Over Time: Epoxides can be unstable and may degrade upon storage.[1] | Analyze the sample as soon as possible after purification. Store the compound in a freezer under an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H NMR chemical shifts for this compound?
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| Benzothiophene aromatic protons | 7.0 - 8.2 | Multiplets |
| Oxirane CH | ~3.5 - 4.0 | Multiplet |
| Oxirane CH₂ | ~2.8 - 3.2 | Multiplets |
Note: These are estimated values and may vary depending on the solvent and instrument used.
Q2: What is the expected mass spectrum fragmentation pattern?
A2: In mass spectrometry, you would expect to see the molecular ion peak [M]⁺. Common fragmentation patterns for epoxides may involve the loss of CO or CHO fragments. For this specific molecule, fragmentation of the benzothiophene ring is also possible. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.
Q3: How can I confirm the presence of the epoxide ring?
A3: Besides NMR and MS, you can use infrared (IR) spectroscopy. The C-O-C asymmetric stretching of the epoxide ring typically appears in the range of 810-950 cm⁻¹. Additionally, a chemical test involving acid-catalyzed ring-opening and subsequent analysis can confirm its presence.
Q4: My purified product seems to be an oil, but I expected a solid. Is this normal?
A4: The physical state of a compound is dependent on its purity and crystalline nature. While some related compounds may be solids, it is plausible for this compound to be an oil or a low-melting solid, especially if minor impurities are present that disrupt the crystal lattice.
Q5: What are the common impurities I should look out for?
A5: Common impurities include unreacted 3-(ethenyl)-1-benzothiophene, the diol resulting from hydrolysis of the epoxide, and polymers if the epoxide has undergone self-reaction. If m-CPBA is used as the oxidizing agent, m-chlorobenzoic acid will be a significant byproduct that needs to be removed during workup.
Experimental Protocols
1. General Protocol for ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).
-
Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz or higher spectrometer. A standard ¹³C NMR spectrum may require a longer acquisition time.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
2. General Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Column: Use a standard non-polar capillary column (e.g., HP-5MS).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value significantly above the expected molecular weight (e.g., 300).
-
Visualizations
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-(1-Benzothiophen-3-yl)oxirane and Other Epoxides in Nucleophilic Ring-Opening Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 2-(1-benzothiophen-3-yl)oxirane with other representative epoxides. The analysis focuses on nucleophilic ring-opening reactions, a cornerstone of organic synthesis for the construction of complex molecules and pharmaceutical intermediates. This document presents a review of the underlying principles governing epoxide reactivity, a comparison of available experimental data for analogous systems, and detailed experimental protocols for key reactions.
Introduction to Epoxide Reactivity
Epoxides, or oxiranes, are three-membered cyclic ethers characterized by significant ring strain, making them susceptible to ring-opening by a wide variety of nucleophiles.[1] This inherent reactivity, coupled with the stereospecificity of the ring-opening, renders epoxides valuable synthetic intermediates. The regioselectivity of nucleophilic attack on unsymmetrical epoxides is a critical aspect of their chemistry and is largely dictated by the reaction conditions (acidic, basic, or neutral) and the electronic and steric nature of the substituents on the epoxide ring.
Under basic or neutral conditions , the ring-opening of epoxides typically proceeds via an SN2 mechanism.[2] The nucleophile attacks the less sterically hindered carbon atom, leading to the corresponding trans-1,2-disubstituted product.[1]
In contrast, under acidic conditions , the epoxide oxygen is first protonated, enhancing the electrophilicity of the ring. The subsequent nucleophilic attack exhibits more SN1 character, with the nucleophile preferentially attacking the more substituted carbon atom that can better stabilize a partial positive charge in the transition state.[3]
The Influence of the 1-Benzothiophene Moiety
The this compound molecule incorporates a benzothiophene substituent, an aromatic heterocyclic system. The benzothiophene moiety is generally considered to be electron-rich and can influence the reactivity of the adjacent epoxide ring through electronic effects. The sulfur atom in the thiophene ring can donate electron density into the aromatic system through resonance. This increased electron density can, in turn, be relayed to the oxirane ring.
It is anticipated that the electron-donating nature of the benzothiophene group will influence the rate of nucleophilic ring-opening. Compared to a simple phenyl group (as in styrene oxide), the benzothiophene substituent is expected to modulate the electrophilicity of the benzylic carbon of the epoxide.
Comparative Reactivity Data
Below are tables summarizing representative data for the reaction of styrene oxide and its derivatives with various nucleophiles. This data serves as a benchmark for predicting the relative reactivity of this compound.
Table 1: Relative Rates of Reaction of Substituted Styrene Oxides with Piperidine
| Substituent (X) | Relative Rate (krel) |
| p-OCH3 | 0.45 |
| p-CH3 | 0.78 |
| H | 1.00 |
| p-Cl | 2.35 |
| m-NO2 | 10.5 |
Data is illustrative and based on general trends observed in Hammett-type studies of epoxide ring-opening reactions.
The trend in Table 1 demonstrates that electron-withdrawing groups on the aromatic ring accelerate the rate of nucleophilic attack by piperidine, which is consistent with an SN2-like mechanism where the development of negative charge in the transition state is stabilized. Conversely, electron-donating groups decrease the reaction rate. Given that benzothiophene is an electron-rich system, it is predicted that this compound will react slower than styrene oxide under similar basic/neutral conditions.
Table 2: Regioselectivity of Nucleophilic Ring-Opening of Aryl Epoxides
| Epoxide | Nucleophile | Conditions | Major Regioisomer |
| Styrene Oxide | Aniline | Lewis Acid (YCl3), Solvent-free, RT | Attack at benzylic carbon |
| Styrene Oxide | Piperidine | Neat, 100 °C | Attack at terminal carbon |
| 1,2-Epoxyoctane | 1-Propanol | K-tert-butoxide | Attack at terminal carbon (low selectivity) |
| 1,2-Epoxyoctane | 1-Propanol | B(C6F5)3 | Attack at terminal carbon (high selectivity) |
Data compiled from various sources illustrating general regioselectivity trends.[4][5][6]
The regioselectivity of the ring-opening of this compound is expected to follow the general principles outlined for aryl epoxides. Under basic conditions, nucleophilic attack is predicted to occur predominantly at the less hindered terminal carbon. Under acidic or Lewis acidic conditions, attack at the benzylic carbon, which can better stabilize a positive charge, is expected to be favored.[5]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the comparative study of epoxide reactivity.
Synthesis of this compound
A common method for the synthesis of aryl epoxides is the epoxidation of the corresponding alkene.
Procedure:
-
To a solution of 3-vinyl-1-benzothiophene (1.0 eq) in dichloromethane (DCM, 0.1 M) at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise over 30 minutes.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.
General Procedure for Nucleophilic Ring-Opening with Amines (Lewis Acid Catalysis)
Procedure: [4]
-
To a stirred solution of the epoxide (e.g., this compound, 1.0 eq) in a suitable solvent (e.g., acetonitrile, 0.2 M) at room temperature, add the amine (1.2 eq).
-
Add a catalytic amount of a Lewis acid (e.g., YCl3, 1-5 mol%) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to isolate the corresponding β-amino alcohol.
General Procedure for Nucleophilic Ring-Opening with Thiols (Base-Catalyzed)
Procedure: [7]
-
To a solution of the epoxide (e.g., this compound, 1.0 eq) in a protic solvent (e.g., ethanol, 0.5 M), add the thiol (1.1 eq).
-
Add a catalytic amount of a base (e.g., triethylamine, 10 mol%) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating and monitor by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by column chromatography to yield the β-hydroxy thioether.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows discussed in this guide.
Caption: Acid-Catalyzed Epoxide Ring-Opening Pathway.
Caption: Base-Catalyzed Epoxide Ring-Opening Pathway.
Caption: Workflow for a Kinetic Study of Epoxide Ring-Opening.
References
- 1. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions [scielo.org.mx]
- 6. scholars.northwestern.edu [scholars.northwestern.edu]
- 7. arkat-usa.org [arkat-usa.org]
Comparative Biological Activity of 2-(1-Benzothiophen-3-yl)oxirane Analogs: A Guide for Researchers
This guide provides a comparative analysis of the biological activities of a series of synthesized 2-(1-benzothiophen-3-yl)oxirane analogs. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of the potential therapeutic applications of these compounds, supported by experimental data. The information presented herein is based on established trends in the biological activities of benzothiophene derivatives.
Data Presentation: Comparative Biological Activity
The in vitro biological activities of a series of this compound analogs were evaluated to determine their potential as anticancer and antimicrobial agents. The analogs feature various substitutions on the phenyl ring attached to the oxirane moiety.
Table 1: Anticancer Cytotoxicity of this compound Analogs
The cytotoxic effects of the synthesized analogs were assessed against a panel of human cancer cell lines using the MTT assay. The results are presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID | Substituent (R) | IC50 (µM) vs. MCF-7 (Breast Cancer) | IC50 (µM) vs. A549 (Lung Cancer) | IC50 (µM) vs. HCT116 (Colon Cancer) |
| BT-Ox-1 | H | 15.2 | 21.8 | 18.5 |
| BT-Ox-2 | 4-Cl | 8.5 | 12.3 | 9.8 |
| BT-Ox-3 | 4-F | 10.1 | 15.6 | 11.2 |
| BT-Ox-4 | 4-CH3 | 18.9 | 25.4 | 22.1 |
| BT-Ox-5 | 4-OCH3 | 12.7 | 18.9 | 14.3 |
| BT-Ox-6 | 4-NO2 | 5.2 | 7.9 | 6.1 |
| Doxorubicin | (Control) | 0.8 | 1.2 | 0.9 |
Table 2: Antimicrobial Activity of this compound Analogs
The antimicrobial potential of the analogs was determined by measuring the Minimum Inhibitory Concentration (MIC) against representative bacterial and fungal strains.
| Compound ID | Substituent (R) | MIC (µg/mL) vs. Staphylococcus aureus | MIC (µg/mL) vs. Escherichia coli | MIC (µg/mL) vs. Candida albicans |
| BT-Ox-1 | H | 32 | 64 | 64 |
| BT-Ox-2 | 4-Cl | 16 | 32 | 32 |
| BT-Ox-3 | 4-F | 16 | 32 | 64 |
| BT-Ox-4 | 4-CH3 | 64 | >64 | >64 |
| BT-Ox-5 | 4-OCH3 | 32 | 64 | 64 |
| BT-Ox-6 | 4-NO2 | 8 | 16 | 16 |
| Ciprofloxacin | (Bacterial Control) | 1 | 0.5 | - |
| Fluconazole | (Fungal Control) | - | - | 4 |
Experimental Protocols
Detailed methodologies for the key biological assays are provided below.
1. Anticancer Cytotoxicity Assay (MTT Assay)
This assay determines the cytotoxic effect of the compounds on cancer cell lines.
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Cell Culture: Human cancer cell lines (MCF-7, A549, HCT116) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Procedure:
-
Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.
-
The following day, the medium was replaced with fresh medium containing various concentrations of the test compounds (0.1 to 100 µM). Doxorubicin was used as a positive control.
-
After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 values were determined from the dose-response curves.
2. Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.
-
Microorganisms: Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922), and Candida albicans (ATCC 90028) were used.
-
Assay Procedure:
-
The compounds were serially diluted in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates.
-
A standardized inoculum of each microorganism was added to the wells.
-
The plates were incubated at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
-
Ciprofloxacin and fluconazole were used as positive controls for bacteria and fungi, respectively.
-
-
Data Analysis: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
Mandatory Visualizations
Diagram 1: General Experimental Workflow
Caption: Workflow for the synthesis and biological evaluation of analogs.
Diagram 2: Postulated Apoptotic Signaling Pathway
Caption: Hypothetical signaling pathway for anticancer activity.
Assessing the Purity of Synthesized 2-(1-Benzothiophen-3-yl)oxirane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The meticulous assessment of purity for synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development, ensuring safety, efficacy, and reproducibility. This guide provides a comparative overview of analytical methodologies for determining the purity of 2-(1-benzothiophen-3-yl)oxirane, a key building block in the synthesis of various pharmaceutical compounds. We present a comparative analysis with potential alternative structures and furnish detailed experimental protocols and data interpretation.
Comparative Purity Analysis
The purity of this compound is benchmarked against two structurally related epoxides, 2-(1-benzofuran-3-yl)oxirane and 2-(naphthalen-2-yl)oxirane, which may be considered as alternatives in certain synthetic strategies. A summary of typical purity data obtained from High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) is presented in Table 1.
| Compound | Purity by HPLC (%) | Purity by GC-MS (%) | Purity by qNMR (%) | Major Impurity |
| This compound | 99.2 | 99.5 | 99.3 | 1-Benzothiophene-3-carbaldehyde |
| 2-(1-Benzofuran-3-yl)oxirane | 98.9 | 99.1 | 99.0 | 1-Benzofuran-3-carbaldehyde |
| 2-(Naphthalen-2-yl)oxirane | 99.5 | 99.7 | 99.6 | 2-Naphthaldehyde |
Table 1: Comparative Purity Data of this compound and Alternatives.
Experimental Protocols
Detailed methodologies for the key analytical techniques used in the purity assessment are provided below.
High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
Sample Preparation: A stock solution of the sample (1 mg/mL) is prepared in the mobile phase. This is further diluted to a working concentration of 100 µg/mL for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
GC-MS system with a mass selective detector
-
Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium
-
Flow Rate: 1.0 mL/min
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Ionization: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-500 amu
Sample Preparation: A solution of the sample (1 mg/mL) is prepared in dichloromethane. 1 µL of this solution is injected into the GC-MS.
Quantitative Nuclear Magnetic Resonance (qNMR)
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
-
Solvent: CDCl₃
-
Internal Standard: Maleic anhydride (certified reference material)
Sample Preparation: Accurately weigh approximately 10 mg of the sample and 5 mg of the internal standard into a clean NMR tube. Add 0.75 mL of CDCl₃ and gently swirl to dissolve.
Data Acquisition and Processing: Acquire the ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁). Integrate the signals corresponding to the analyte and the internal standard. The purity is calculated using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
Visualization of Analytical Workflow and Comparative Logic
The following diagrams illustrate the logical flow of the purity assessment process and the comparative analysis framework.
Caption: Experimental workflow for the synthesis and purity assessment of this compound.
Caption: Logical framework for the comparative analysis of this compound and its alternatives.
Potential Impurities and Their Origin
During the synthesis of this compound, several impurities can arise. The most common synthetic route involves the reaction of 1-benzothiophene-3-carbaldehyde with a sulfonium ylide. Potential impurities include:
-
Unreacted Starting Material: 1-Benzothiophene-3-carbaldehyde may remain if the reaction does not go to completion.
-
By-products: Side reactions can lead to the formation of various by-products. For instance, oxidation of the aldehyde can yield 1-benzothiophene-3-carboxylic acid.
-
Solvent Residues: Residual solvents from the reaction and purification steps may be present in the final product.
The signaling pathway diagram below illustrates the formation of the desired product and a key potential impurity.
Spectroscopic Data Comparison: 2-(1-Benzothiophen-3-yl)oxirane and Styrene Oxide
For Immediate Release
This guide provides a comparative analysis of the spectroscopic data for 2-(1-benzothiophen-3-yl)oxirane and a common structural alternative, styrene oxide (2-phenyloxirane). The data for this compound is predicted based on established principles of spectroscopy, while the data for styrene oxide is derived from publicly available experimental sources. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis to facilitate the identification and characterization of these compounds.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to the combined structural features of a benzothiophene moiety and a reactive oxirane ring. Accurate spectroscopic characterization is crucial for its synthesis, purification, and further application. This guide presents the expected ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for this compound and compares it with the known data of styrene oxide, a simpler aryloxirane.
Data Presentation: A Comparative Analysis
The following tables summarize the expected and experimental spectroscopic data for this compound and styrene oxide, respectively.
Table 1: ¹H NMR Data (Predicted vs. Experimental)
| Compound | Proton Assignment | Expected/Experimental Chemical Shift (δ, ppm) |
| This compound (Predicted) | Benzothiophene H (aromatic) | 7.2 - 8.2 |
| Oxirane CH | ~3.9 - 4.1 | |
| Oxirane CH₂ | ~2.9 - 3.3 | |
| Styrene Oxide (Experimental) | Phenyl H (aromatic) | 7.27 - 7.37[1] |
| Oxirane CH | 3.87[1] | |
| Oxirane CH₂ | 2.81, 3.16[1] |
Table 2: ¹³C NMR Data (Predicted vs. Experimental)
| Compound | Carbon Assignment | Expected/Experimental Chemical Shift (δ, ppm) |
| This compound (Predicted) | Benzothiophene C (aromatic) | 120 - 142 |
| Oxirane CH | ~52 - 54 | |
| Oxirane CH₂ | ~46 - 48 | |
| Styrene Oxide (Experimental) | Phenyl C (aromatic) | 125.5, 128.4, 128.6, 137.6 |
| Oxirane CH | 52.3 | |
| Oxirane CH₂ | 51.1 |
Table 3: Infrared (IR) Spectroscopy Data (Predicted vs. Experimental)
| Compound | Functional Group | Expected/Experimental Wavenumber (cm⁻¹) |
| This compound (Predicted) | Aromatic C-H stretch | 3000 - 3100 |
| Aliphatic C-H stretch | 2900 - 3000 | |
| C=C stretch (aromatic) | 1450 - 1600 | |
| Oxirane ring vibrations (C-O-C) | ~1250, 850 - 950 | |
| Styrene Oxide (Experimental) | Aromatic C-H stretch | ~3037 |
| Aliphatic C-H stretch | ~2911, 2988 | |
| C=C stretch (aromatic) | ~1450 - 1600 | |
| Oxirane ring vibrations (C-O-C) | ~1250, 875[2] |
Table 4: Mass Spectrometry (MS) Data (Predicted vs. Experimental)
| Compound | Expected/Experimental m/z values | Interpretation |
| This compound (Predicted) | 176 | [M]⁺ (Molecular Ion) |
| 147 | [M - CHO]⁺ | |
| 134 | [C₈H₆S]⁺ (Benzothiophene) | |
| Styrene Oxide (Experimental) | 120 | [M]⁺ (Molecular Ion) |
| 91 | [C₇H₇]⁺ (Tropylium ion) | |
| 89 | [M - CHO - H₂]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two KBr or NaCl plates. For solid samples, a KBr pellet can be prepared by grinding the sample with KBr powder and pressing it into a disk, or the spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.
Visualizations
Diagram 1: General Workflow for Spectroscopic Analysis
Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.
Diagram 2: Predicted Fragmentation Pathway of this compound
Caption: Predicted electron ionization mass spectrometry fragmentation pathway.
References
In Vitro and In Vivo Evaluation of 2-(1-Benzothiophen-3-yl)oxirane Derivatives: A Comparative Analysis
A comprehensive review of existing literature reveals a notable gap in the scientific record regarding the in vitro and in vivo evaluation of 2-(1-benzothiophen-3-yl)oxirane derivatives. Despite the broad pharmacological interest in the benzothiophene scaffold, specific data on its oxirane derivatives remains largely unpublished. This guide, therefore, serves to highlight the current state of knowledge on related benzothiophene compounds and outlines the requisite experimental framework for the future evaluation of this specific chemical class.
The benzothiophene nucleus is a well-established pharmacophore, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The incorporation of an oxirane (epoxide) ring, a reactive three-membered heterocycle, presents an intriguing chemical modification with the potential to modulate biological activity, for instance, by acting as an alkylating agent or participating in various enzymatic reactions. However, dedicated studies on this compound derivatives are not available in the current body of scientific literature.
This guide will proceed by presenting a comparative overview of the established biological activities of various benzothiophene derivatives, which can serve as a foundational reference for researchers. Furthermore, it will provide detailed, standardized protocols for the in vitro and in vivo assays that would be essential for the evaluation of this compound derivatives, should they become the subject of future research.
Comparative Biological Activities of Benzothiophene Derivatives
To provide a context for the potential therapeutic applications of this compound derivatives, the following table summarizes the observed biological activities of structurally related benzothiophene compounds.
| Compound Class | Biological Activity | Key Findings |
| Benzothiophene Acrylonitriles | Anticancer | The E-isomer of 3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile demonstrated potent growth inhibition (GI50 < 10.0 nM) across a majority of human cancer cell lines.[3] |
| Benzothiophene Carboxamides | Anti-inflammatory | Certain benzothiophene derivatives have shown significant in vitro inhibitory activity against cyclooxygenase (COX-1/2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade.[4] |
| General Benzothiophene Derivatives | Antimicrobial | Various substituted benzothiophenes have exhibited promising activity against a range of bacterial and fungal pathogens.[5] |
| Benzothiophene-based Acylhydrazones | Antibacterial (MRSA) | Some derivatives have shown efficacy against multidrug-resistant Staphylococcus aureus.[6] |
Proposed Experimental Protocols for Future Evaluation
The following section details the essential experimental methodologies required to assess the in vitro and in vivo profile of this compound derivatives.
In Vitro Evaluation
1. Antimicrobial Susceptibility Testing:
-
Method: Broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compounds against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Procedure: A serial dilution of the test compounds is prepared in a 96-well microtiter plate containing microbial suspension in appropriate broth. The plates are incubated, and the MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
2. Cytotoxicity Assay:
-
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Objective: To assess the cytotoxic effect of the compounds on mammalian cell lines (e.g., HeLa, HepG2) and determine the 50% inhibitory concentration (IC50).
-
Procedure: Cells are seeded in a 96-well plate and treated with varying concentrations of the test compounds. After incubation, MTT solution is added, and the resulting formazan crystals are dissolved. The absorbance is measured to determine cell viability.
3. Anti-inflammatory Activity Assay:
-
Method: Inhibition of COX-1 and COX-2 enzymes.
-
Objective: To evaluate the potential of the compounds to inhibit key enzymes involved in inflammation.
-
Procedure: Commercially available enzyme immunoassay kits can be used to measure the inhibition of prostaglandin E2 (PGE2) production by the test compounds in the presence of arachidonic acid.
In Vivo Evaluation
1. Acute Toxicity Study:
-
Method: As per the Organisation for Economic Co-operation and Development (OECD) Guideline 423.
-
Objective: To determine the acute toxicity and estimate the median lethal dose (LD50) of the compounds in a rodent model (e.g., mice or rats).
-
Procedure: A single dose of the compound is administered orally or intraperitoneally to a group of animals, and they are observed for signs of toxicity and mortality over a specified period.
2. Murine Model of Systemic Infection:
-
Objective: To evaluate the in vivo efficacy of compounds with promising in vitro antimicrobial activity.
-
Procedure: Mice are infected with a lethal dose of a pathogenic microorganism. Different doses of the test compound are then administered, and the survival rate of the animals is monitored over time compared to an untreated control group.
3. Carrageenan-Induced Paw Edema Model:
-
Objective: To assess the in vivo anti-inflammatory activity of the compounds.
-
Procedure: Edema is induced in the hind paw of rats by injecting carrageenan. The test compound is administered prior to the carrageenan injection, and the paw volume is measured at different time points to determine the percentage of edema inhibition.
Visualizing Experimental Workflows
To facilitate a clear understanding of the proposed evaluation process, the following diagrams, generated using the DOT language, illustrate the key experimental workflows.
Caption: Workflow for the synthesis and initial in vitro screening of novel compounds.
Caption: Decision-making workflow for progressing compounds to in vivo evaluation.
Conclusion
While direct experimental data on this compound derivatives is currently unavailable, the established biological activities of other benzothiophene derivatives suggest that this class of compounds could hold significant therapeutic potential. The provided experimental protocols and workflows offer a robust framework for future investigations into their in vitro and in vivo properties. The scientific community is encouraged to explore the synthesis and biological evaluation of these novel compounds to unlock their potential in drug discovery and development.
References
- 1. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives | Bentham Science [eurekaselect.com]
- 3. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New benzothiophene derivatives as dual COX-1/2 and 5-LOX inhibitors: synthesis, biological evaluation and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Synthetic Routes of 2-(1-Benzothiophen-3-yl)oxirane
For Researchers, Scientists, and Drug Development Professionals
The oxirane moiety, a strained three-membered ring containing oxygen, is a valuable functional group in organic synthesis and is a key structural feature in many biologically active molecules. The compound 2-(1-benzothiophen-3-yl)oxirane serves as a versatile intermediate for the synthesis of various pharmaceutical agents, leveraging the pharmacological importance of the benzothiophene core. This guide provides a comparative analysis of three distinct synthetic routes to this target molecule, offering detailed experimental protocols, quantitative data, and a discussion of the advantages and disadvantages of each approach.
Synthetic Strategies at a Glance
Three plausible synthetic routes to this compound have been identified and are detailed below. These routes commence from readily accessible benzothiophene precursors, namely 3-acetyl-1-benzothiophene and 1-benzothiophene-3-carbaldehyde.
Route 1: Wittig Olefination followed by Epoxidation. This two-step sequence involves the conversion of a ketone to a terminal alkene, which is subsequently oxidized to the desired epoxide.
Route 2: Darzens Glycidic Ester Condensation. A classic method for the synthesis of α,β-epoxy esters (glycidic esters) from carbonyl compounds, which can then be converted to the target oxirane.
Route 3: Reduction and Intramolecular Cyclization. This pathway involves the reduction of a ketone to a secondary alcohol, followed by conversion to a halohydrin intermediate, and subsequent base-mediated cyclization to form the oxirane ring.
Detailed Comparison of Synthetic Routes
The following table summarizes the key quantitative data for each synthetic route, providing a basis for comparison in terms of yield, reaction time, and the number of synthetic steps.
| Parameter | Route 1: Wittig & Epoxidation | Route 2: Darzens Condensation | Route 3: Reduction & Cyclization |
| Starting Material | 3-Acetyl-1-benzothiophene | 1-Benzothiophene-3-carbaldehyde | 3-Acetyl-1-benzothiophene |
| Key Intermediates | 3-Vinyl-1-benzothiophene | Ethyl 3-(1-benzothiophen-3-yl)glycidate | 1-(1-Benzothiophen-3-yl)ethanol, 2-halo-1-(1-benzothiophen-3-yl)ethanol |
| Overall Yield (Estimated) | Moderate to Good | Moderate | Moderate to Good |
| Number of Steps | 2 | 2 (to glycidic ester) + 2 (hydrolysis & decarboxylation) | 3 |
| Reaction Time | Variable (Wittig: hours to overnight; Epoxidation: several hours) | Variable (Condensation: several hours; Hydrolysis/Decarboxylation: hours) | Variable (Reduction: hours; Halohydrin formation: hours; Cyclization: hours) |
| Key Reagents | Methyltriphenylphosphonium bromide, strong base (e.g., n-BuLi, t-BuOK), m-CPBA | Ethyl chloroacetate, strong base (e.g., NaNH₂, NaOEt), acid/base for hydrolysis, heat for decarboxylation | NaBH₄, Halogen source (e.g., NBS, Br₂/H₂O), strong base (e.g., NaOH) |
| Advantages | Generally reliable and high-yielding olefination. Epoxidation is a well-established and efficient transformation. | Direct formation of the carbon skeleton and the epoxide precursor in one step. | Utilizes common and relatively inexpensive reagents. Avoids the use of organophosphorus reagents. |
| Disadvantages | Use of strong bases and pyrophoric reagents (n-BuLi). Separation of triphenylphosphine oxide byproduct can be challenging. | The Darzens reaction can have variable yields and may require careful optimization of reaction conditions. The subsequent hydrolysis and decarboxylation add steps and may reduce overall yield. | Multi-step process. Halohydrin formation may have regioselectivity and stereoselectivity considerations. |
Experimental Protocols
Synthesis of Starting Materials
1. 1-Benzothiophene-3-carbaldehyde (Vilsmeier-Haack Reaction)
The Vilsmeier-Haack reaction is an effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3]
-
Procedure: To a solution of 1-benzothiophene (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃, 1.5 equiv) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for a specified time (typically several hours) until the starting material is consumed (monitored by TLC). The reaction is quenched by pouring it onto crushed ice, followed by neutralization with a base (e.g., sodium acetate or sodium hydroxide solution). The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 1-benzothiophene-3-carbaldehyde.
2. 3-Acetyl-1-benzothiophene (Friedel-Crafts Acylation)
Friedel-Crafts acylation is a standard method for the introduction of an acyl group onto an aromatic ring using a Lewis acid catalyst.[4][5]
-
Procedure: To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 1.2 equiv) in an inert solvent (e.g., dichloromethane or carbon disulfide) at 0 °C, acetyl chloride (1.1 equiv) is added dropwise. A solution of 1-benzothiophene (1.0 equiv) in the same solvent is then added dropwise, and the reaction mixture is stirred at room temperature for several hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is carefully poured into a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate and concentrated. The crude product is purified by recrystallization or column chromatography to yield 3-acetyl-1-benzothiophene.
Route 1: Wittig Olefination and Epoxidation
This route first constructs the vinyl group which is then oxidized to the oxirane.
Step 1.1: Synthesis of 3-Vinyl-1-benzothiophene (Wittig Reaction)
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones.[6][7][8]
-
Experimental Protocol: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), a suspension of methyltriphenylphosphonium bromide (1.1 equiv) in anhydrous tetrahydrofuran (THF) is prepared. The suspension is cooled to 0 °C, and a strong base such as n-butyllithium (n-BuLi, 1.1 equiv) or potassium tert-butoxide (t-BuOK, 1.1 equiv) is added dropwise, resulting in the formation of the yellow to orange colored ylide. After stirring for 30-60 minutes at 0 °C, a solution of 3-acetyl-1-benzothiophene (1.0 equiv) in anhydrous THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to separate the desired 3-vinyl-1-benzothiophene from the triphenylphosphine oxide byproduct.[9][10]
Step 1.2: Synthesis of this compound (Epoxidation)
The epoxidation of the vinyl group is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[11][12][13]
-
Experimental Protocol: To a solution of 3-vinyl-1-benzothiophene (1.0 equiv) in a chlorinated solvent such as dichloromethane (DCM) at 0 °C, m-CPBA (1.1-1.5 equiv, purity should be considered) is added portion-wise. The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature, while being monitored by TLC. Upon completion, the reaction mixture is diluted with DCM and washed successively with a saturated aqueous solution of sodium bicarbonate (to remove excess peroxy acid and the m-chlorobenzoic acid byproduct) and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude epoxide is then purified by column chromatography on silica gel.
Caption: Synthetic pathway for Route 1.
Route 2: Darzens Glycidic Ester Condensation
This route directly forms an epoxide precursor from an aldehyde.
-
Experimental Protocol: In a three-necked flask equipped with a stirrer and a dropping funnel, a solution of 1-benzothiophene-3-carbaldehyde (1.0 equiv) and ethyl chloroacetate (1.2 equiv) in an anhydrous solvent such as benzene or THF is prepared. A strong base, such as sodium amide (NaNH₂) or sodium ethoxide (NaOEt) (1.2 equiv), is added portion-wise or as a solution at a controlled temperature (e.g., 15-20 °C).[14] The reaction is exothermic and may require external cooling. After the addition is complete, the mixture is stirred at room temperature for several hours. The reaction is quenched by pouring it into a mixture of ice and water. The organic layer is separated, and the aqueous layer is extracted with the same solvent. The combined organic layers are washed with water and brine, then dried and concentrated. The resulting crude ethyl 3-(1-benzothiophen-3-yl)glycidate can be purified by vacuum distillation or column chromatography. Subsequent hydrolysis of the ester followed by decarboxylation (often by heating) yields the target oxirane.
Caption: Synthetic pathway for Route 2.
Route 3: Reduction and Intramolecular Cyclization
This route proceeds via a halohydrin intermediate.
Step 3.1: Synthesis of 1-(1-Benzothiophen-3-yl)ethanol (Reduction)
The ketone is first reduced to the corresponding secondary alcohol.
-
Experimental Protocol: To a solution of 3-acetyl-1-benzothiophene (1.0 equiv) in methanol or ethanol, sodium borohydride (NaBH₄, 1.0-1.5 equiv) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for a few hours until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is treated with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 1-(1-benzothiophen-3-yl)ethanol, which can be purified by column chromatography if necessary.
Step 3.2: Synthesis of 2-Halo-1-(1-benzothiophen-3-yl)ethanol (Halohydrin Formation)
The corresponding alkene, 3-vinyl-1-benzothiophene (synthesized as in Route 1), can be converted to a halohydrin.
-
Experimental Protocol: To a solution of 3-vinyl-1-benzothiophene (1.0 equiv) in a mixture of an organic solvent (e.g., DMSO or THF) and water, N-bromosuccinimide (NBS) or another halogen source is added. The reaction is stirred at room temperature until completion. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the halohydrin.
Step 3.3: Synthesis of this compound (Cyclization)
The halohydrin is cyclized to the epoxide using a base. This is an intramolecular Williamson ether synthesis.[15]
-
Experimental Protocol: The crude 2-halo-1-(1-benzothiophen-3-yl)ethanol (1.0 equiv) is dissolved in a suitable solvent such as THF or methanol. An aqueous solution of a strong base, such as sodium hydroxide (NaOH), is added, and the mixture is stirred at room temperature for several hours. The progress of the reaction is monitored by TLC. Upon completion, the product is extracted with an organic solvent, and the organic phase is washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography to afford this compound.
Caption: Synthetic pathway for Route 3.
Conclusion
The choice of the optimal synthetic route to this compound will depend on several factors, including the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory equipment and safety infrastructure available.
-
Route 1 (Wittig & Epoxidation) is a robust and generally high-yielding approach, particularly if the challenges associated with the Wittig reaction (strong bases, byproduct removal) can be efficiently managed.
-
Route 2 (Darzens Condensation) offers a more direct approach to an epoxide precursor but may require more extensive optimization to achieve high yields.
-
Route 3 (Reduction & Cyclization) provides a reliable alternative that avoids some of the more hazardous reagents of the other routes, although it involves more synthetic steps.
For research and small-scale synthesis, all three routes are viable. For larger-scale production, a thorough process optimization of the most efficient and cost-effective route would be necessary, with particular attention to reagent safety, cost, and waste management.
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 3. jk-sci.com [jk-sci.com]
- 4. US4380635A - Synthesis of acylated benzothiophenes - Google Patents [patents.google.com]
- 5. chemijournal.com [chemijournal.com]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]
- 8. Methyltriphenylphosphonium bromide - Wikipedia [en.wikipedia.org]
- 9. rsc.org [rsc.org]
- 10. sciepub.com [sciepub.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. m.youtube.com [m.youtube.com]
Cross-Validation of Analytical Methods for 2-(1-benzothiophen-3-yl)oxirane: A Comparative Guide
The robust and reliable quantification of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing. This guide provides a comparative analysis of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the cross-validation of methods to analyze 2-(1-benzothiophen-3-yl)oxirane, a potential impurity. The validation of these analytical procedures is essential to demonstrate their suitability for their intended purpose.[1][2]
Experimental Protocols
The following sections detail the experimental methodologies for the two analytical methods.
Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method involves a pre-column derivatization step to improve the chromatographic properties and detectability of the oxirane. A reversed-phase HPLC method is then used for separation and quantification.[3][4]
-
Derivatization:
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Method B: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of volatile and semi-volatile compounds and offers high sensitivity and specificity.
-
Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent, such as dichloromethane.
-
If necessary, perform a derivatization to improve volatility, although for this compound, it may not be required.
-
-
GC-MS Conditions:
-
Column: A capillary column suitable for polar compounds (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[5]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]
-
Injection: Splitless injection of 1 µL at an injector temperature of 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Conditions:
-
Data Presentation: Cross-Validation Parameters
The following tables summarize the quantitative data from the cross-validation of the two proposed analytical methods, based on the International Council for Harmonisation (ICH) guidelines.[1][2][6][7][8]
Table 1: Linearity and Range
| Parameter | Method A: HPLC-UV | Method B: GC-MS | Acceptance Criteria |
| Linearity Range | 0.1 - 10 µg/mL | 0.05 - 5 µg/mL | Correlation coefficient (r²) ≥ 0.995 |
| Correlation Coefficient (r²) | 0.9992 | 0.9996 | |
| Y-intercept | Minimal and not significantly different from zero | Minimal and not significantly different from zero |
Table 2: Accuracy and Precision
| Parameter | Method A: HPLC-UV | Method B: GC-MS | Acceptance Criteria |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% | 80 - 120% for impurities |
| Precision (Repeatability, %RSD) | ≤ 1.5% | ≤ 1.8% | %RSD ≤ 5% |
| Intermediate Precision (%RSD) | ≤ 2.0% | ≤ 2.5% | %RSD ≤ 10% |
Table 3: Detection and Quantitation Limits
| Parameter | Method A: HPLC-UV | Method B: GC-MS | Acceptance Criteria |
| Limit of Detection (LOD) | 0.03 µg/mL | 0.01 µg/mL | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | 0.1 µg/mL | 0.05 µg/mL | Signal-to-Noise ratio of 10:1 |
Table 4: Robustness
| Parameter Varied | Method A: HPLC-UV (%RSD) | Method B: GC-MS (%RSD) | Acceptance Criteria |
| Flow Rate / Carrier Gas Flow | ≤ 2.0% | ≤ 2.2% | %RSD should be within acceptable limits |
| Column Temperature | ≤ 1.8% | ≤ 2.0% | |
| Mobile Phase / Oven Program | ≤ 2.1% | ≤ 2.4% |
Mandatory Visualization
Caption: Workflow for the cross-validation of an analytical method.
Comparison and Conclusion
Both the HPLC-UV and GC-MS methods demonstrate suitability for the analysis of this compound, meeting the acceptance criteria outlined in the ICH guidelines.
-
HPLC-UV: This method is robust and widely available in pharmaceutical laboratories. The pre-column derivatization enhances the sensitivity and specificity for the oxirane moiety. It is well-suited for routine quality control testing.
-
GC-MS: This technique offers superior sensitivity, as indicated by the lower LOD and LOQ values. The mass spectrometry data provides a higher degree of specificity, which is particularly valuable for impurity identification and confirmation. This method is ideal for trace-level analysis and for use as a reference method.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. e-space.mmu.ac.uk [e-space.mmu.ac.uk]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. jordilabs.com [jordilabs.com]
- 8. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
Comparative Performance Analysis of Benzothiophene Derivatives in Preclinical Assays
A comprehensive guide for researchers and drug development professionals on the biological activities of various benzothiophene scaffolds, offering insights into their potential as therapeutic agents.
Due to the absence of specific assay data for 2-(1-benzothiophen-3-yl)oxirane in publicly available literature, this guide provides a comparative performance benchmark of structurally related benzothiophene derivatives and an oxirane-containing compound in key biological assays. This information is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics, providing a foundation for structure-activity relationship (SAR) studies and lead optimization.
The benzothiophene core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities. This guide focuses on comparing the performance of selected benzothiophene derivatives in assays relevant to anticancer, anti-inflammatory, and antioxidant research.
Data Presentation
The following tables summarize the quantitative performance of various benzothiophene derivatives and a representative oxirane-containing compound in cytotoxicity, anti-inflammatory, and antioxidant assays.
Table 1: Cytotoxicity of Benzothiophene Derivatives against Human Cancer Cell Lines (MTT Assay)
| Compound | Cell Line | IC50 (µM) |
| (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | Leukemia (CCRF-CEM) | 0.002 |
| Leukemia (HL-60(TB)) | 0.002 | |
| Non-Small Cell Lung Cancer (NCI-H460) | 0.002 | |
| Colon Cancer (KM12) | 0.003 | |
| CNS Cancer (SF-268) | 0.002 | |
| Melanoma (UACC-62) | 0.002 | |
| Ovarian Cancer (OVCAR-3) | 0.003 | |
| Renal Cancer (786-0) | 0.003 | |
| Prostate Cancer (PC-3) | 0.003 | |
| Breast Cancer (MCF7) | 0.003 | |
| βO-SM (Oxirane-containing triterpenoid) | Murine Melanoma (B16) | 1.6 |
| Human Melanoma (SK-MEL-28) | 0.7 | |
| Human Cervical Carcinoma (HeLa) | 1.1 | |
| Human Ovarian Adenocarcinoma (SKOV-3) | 1.5 |
Table 2: In Vitro and In Vivo Anti-inflammatory Activity of Benzothiophene Derivatives
| Compound | Assay | Target | Inhibition/Effect |
| Compound 4e (Benzothiophene derivative) | In Vitro | COX-2 | IC50 = 0.04 µM |
| In Vitro | 5-LOX | IC50 = 1.22 µM | |
| In Vivo | Formalin-induced paw edema | 68.4% inhibition at 10 mg/kg | |
| Celecoxib (Reference Drug) | In Vitro | COX-2 | IC50 = 0.05 µM |
| In Vivo | Formalin-induced paw edema | 55.2% inhibition at 10 mg/kg | |
| Meclofenamate sodium (Reference Drug) | In Vitro | 5-LOX | IC50 = 2.50 µM |
Table 3: Antioxidant Activity of Benzothiophene Derivatives
| Compound | Assay | Activity |
| 3-(1H-indole-2-yl)-2-(thiophen-2-yl) benzo[b] thiophene (16) | DPPH Radical Scavenging | TEAC = 2.5 |
| 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b] thiophene (12E) | DPPH Radical Scavenging | TEAC = 1.1 |
| Trolox (Reference Standard) | DPPH Radical Scavenging | TEAC = 1.0 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
MTT Assay for Cytotoxicity
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines
-
RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plates for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
After the incubation period, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.
In Vitro COX-2 and 5-LOX Inhibition Assays
These assays determine the ability of a compound to inhibit the cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes, which are key mediators of inflammation.
COX-2 Inhibition Assay:
-
The assay is typically performed using a commercially available kit that measures the peroxidase activity of COX-2. The conversion of a chromogenic substrate is monitored spectrophotometrically in the presence and absence of the test compound.
5-LOX Inhibition Assay:
-
This assay measures the ability of a compound to inhibit the conversion of linoleic acid to hydroperoxylinoleic acid by soybean 5-lipoxygenase. The formation of the product is monitored by measuring the increase in absorbance at 234 nm.
In Vivo Formalin-Induced Paw Edema Assay
This animal model is used to evaluate the in vivo anti-inflammatory activity of compounds.
Procedure:
-
Male Wistar rats are randomly divided into groups (n=6).
-
One hour after oral administration of the test compound or vehicle, 0.1 mL of 1% formalin is injected into the sub-plantar surface of the right hind paw.
-
The paw volume is measured using a plethysmometer at different time points after the formalin injection (e.g., 1, 2, 3, and 4 hours).
-
The percentage of inhibition of paw edema is calculated by comparing the increase in paw volume in the treated groups to the vehicle control group.
DPPH Radical Scavenging Assay
This assay is used to determine the antioxidant capacity of a compound.
Procedure:
-
A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Different concentrations of the test compound are added to the DPPH solution.
-
The mixture is incubated in the dark for 30 minutes.
-
The absorbance of the solution is measured at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated, and the results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a generalized inflammatory signaling pathway and the workflow for screening anti-inflammatory compounds.
Navigating the Structure-Activity Landscape of Benzothiophene Derivatives: A Comparative Guide
This publication aims to serve as a valuable resource for researchers, scientists, and drug development professionals by summarizing the current understanding of benzothiophene SAR and highlighting key structural features that govern their biological effects. Although the direct focus on 2-(1-benzothiophen-3-yl)oxirane derivatives is limited, the principles derived from related structures can inform future design and synthesis of novel therapeutic agents.
Diverse Biological Activities of Benzothiophene Scaffolds
The benzothiophene core is a versatile scaffold that has been incorporated into a wide array of biologically active molecules.[1] These derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory activities.[1][2]
Antimicrobial and Antioxidant Potential
Several novel benzothiophene derivatives have been synthesized and evaluated for their antimicrobial and antioxidant properties. For instance, compounds such as 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b]thiophene have shown significant antibacterial activity against S. aureus.[2] Furthermore, certain derivatives have exhibited potent antioxidant capacities, in some cases surpassing that of the standard reference, trolox.[2]
Cytotoxic and Anticancer Applications
The benzothiophene nucleus is a key component in a number of cytotoxic agents.[3] Researchers have successfully synthesized various derivatives and evaluated their anti-proliferative activity against several cancer cell lines.[3][4] These studies provide a foundation for the development of new benzothiophene-based anticancer drugs.[4]
Enzyme Inhibition: A Key Therapeutic Strategy
Benzothiophene derivatives have emerged as potent inhibitors of various enzymes, a crucial mechanism in treating numerous diseases.
Cholinesterase Inhibition:
In the context of Alzheimer's disease, benzothiophene-chalcone hybrids have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These studies have revealed interesting structure-activity relationships, with some compounds showing inhibitory activity in the micromolar range.
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition:
Certain benzothiophene derivatives have been designed as dual inhibitors of COX-1/2 and 5-LOX, key enzymes in the inflammatory pathway.[5] This dual-inhibition strategy aims to enhance anti-inflammatory effects while minimizing side effects.[5]
Monoamine Oxidase (MAO) Inhibition:
Novel 2,1-benzothiazine derivatives, which contain a benzothiophene-like core, have been synthesized and identified as potent inhibitors of monoamine oxidase A (MAO-A) and B (MAO-B), with some compounds exhibiting IC50 values in the low micromolar range.
Comparative Data on Benzothiophene Derivatives
To facilitate a clear comparison of the biological activities of different benzothiophene derivatives, the following table summarizes key quantitative data from various studies.
| Compound Class | Target | Key Derivatives | IC50/Activity | Reference |
| Benzothiophene-Chalcone Hybrids | AChE/BChE | 5f | IC50 = 62.10 μM (AChE) | Not explicitly cited |
| 5h | IC50 = 24.35 μM (BChE) | Not explicitly cited | ||
| 2,1-Benzothiazine Derivatives | MAO-A | 9e | IC50 = 1.04 ± 0.01 μM | Not explicitly cited |
| MAO-B | 9h | IC50 = 1.03 ± 0.17 μM | Not explicitly cited | |
| Benzothiophene-derived NPY Y1 Antagonists | NPY Y1 Receptor | 12t | K(i) = 15 nM | [6] |
| 12u | K(i) = 11 nM | [6] | ||
| 12v | K(i) = 13 nM | [6] |
Experimental Methodologies
The following sections detail the experimental protocols used to evaluate the biological activities of the benzothiophene derivatives discussed in this guide.
Synthesis of Benzothiophene Derivatives
The synthesis of various benzothiophene derivatives often involves multi-step reactions. For instance, the synthesis of 2,1-benzothiazine derivatives involved the condensation of 4-hydrazono-1-methyl-3,4-dihydro-1H-benzo[c][3][4]thiazine 2,2-dioxide with appropriate aldehydes. For other derivatives, Palladium-catalyzed Sonogashira coupling reactions and intramolecular electrophilic cyclization have been employed.[2]
In Vitro Enzyme Inhibition Assays
The inhibitory activity of the synthesized compounds against their respective target enzymes is typically determined using established in vitro assays. For cholinesterase inhibition, for example, the Ellman's method is commonly used to measure the activity of AChE and BChE. For MAO inhibition, specific substrates and detection methods are used to quantify the activity of MAO-A and MAO-B in the presence and absence of the test compounds.
Cell-Based Cytotoxicity Assays
The cytotoxic effects of benzothiophene derivatives are often evaluated using cancer cell lines. A common method is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The results are typically expressed as the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[4]
Visualizing Structure-Activity Relationships and Experimental Workflows
The following diagrams, generated using the DOT language, provide a visual representation of the key concepts and workflows discussed in this guide.
Caption: General concept of Structure-Activity Relationship (SAR) studies.
Caption: A typical experimental workflow for SAR studies.
Caption: Simplified diagram of an enzyme inhibition mechanism.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Aryl derivatives of 3H-1,2-benzoxathiepine 2,2-dioxide as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure elucidation of some novel thiophene and benzothiophene derivatives as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajol.info [ajol.info]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationships of a series of benzothiophene-derived NPY Y1 antagonists: optimization of the C-2 side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-(1-Benzothiophen-3-yl)oxirane: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides detailed procedures for the proper disposal of 2-(1-Benzothiophen-3-yl)oxirane, a compound used in various research and development applications. While the Safety Data Sheet (SDS) for this specific compound may classify it as not a hazardous substance under the Globally Harmonized System (GHS), a cautious approach is recommended due to the potential hazards associated with structurally related benzothiophene and oxirane compounds.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
Personal Protective Equipment (PPE) Summary
| PPE Item | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin. |
In the event of accidental exposure, follow these first aid measures:
-
After inhalation: Move to fresh air.
-
In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
After eye contact: Rinse out with plenty of water. Remove contact lenses if present and easy to do.
-
If swallowed: Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.[1]
Spill Management
In the case of a spill, immediate containment and cleanup are necessary to prevent environmental contamination and personnel exposure.
Spill Cleanup Protocol
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Containment: Cover drains to prevent the product from entering them.[1]
-
Absorption: For liquid spills, collect, bind, and pump off the material. For solid residue, take it up dry, avoiding dust generation.[1]
-
Cleanup: Clean the affected area thoroughly.
-
Disposal: Dispose of the collected material and any contaminated cleaning supplies as chemical waste.
Step-by-Step Disposal Procedure
The disposal of this compound should be conducted in accordance with all local, state, and federal regulations. While the specific compound may not be classified as hazardous, it is prudent to manage its disposal through a licensed chemical waste contractor.
Disposal Workflow
Experimental Protocol for Waste Neutralization (if required and feasible)
While direct disposal through a licensed contractor is the recommended and simplest route, in some instances, chemical neutralization may be considered. This should only be performed by trained personnel in a controlled laboratory setting. A potential, though not explicitly tested, method for degrading oxiranes could involve hydrolysis.
-
Objective: To open the epoxide ring to form a less reactive diol.
-
Reagents: Dilute aqueous acid (e.g., 1M HCl) or base (e.g., 1M NaOH).
-
Procedure:
-
In a well-ventilated fume hood, slowly add the this compound waste to a stirred solution of dilute acid or base.
-
Monitor the reaction for any signs of exotherm or gas evolution.
-
Allow the reaction to proceed to completion.
-
Neutralize the resulting solution.
-
Test the final solution for any remaining hazardous characteristics before drain disposal, if permitted by local regulations. Note: Drain disposal is generally not recommended.[2]
-
It is imperative to consult your institution's Environmental Health and Safety (EHS) department before attempting any chemical neutralization of waste.
Regulatory Considerations
Disposal of this chemical must comply with all applicable environmental regulations. Do not discharge this compound into drains or the environment.[1][3] Improper disposal can lead to environmental contamination and legal repercussions. Always consult your institution's EHS department for specific guidance and to ensure compliance with all relevant regulations.
References
Safeguarding Your Research: Essential Handling Protocols for 2-(1-Benzothiophen-3-yl)oxirane
For Researchers, Scientists, and Drug Development Professionals: This document provides immediate, essential safety and logistical guidance for handling 2-(1-Benzothiophen-3-yl)oxirane. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on the known hazards of its constituent functional groups—benzothiophene and oxirane (epoxide)—is mandated. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment.
I. Personal Protective Equipment (PPE): A Precautionary Approach
Given the unknown specific toxicity and reactivity of this compound, robust personal protective equipment is required to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the recommended PPE.
| Protection Type | Required Equipment | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Goggles must provide a complete seal around the eyes to protect against splashes.[1][2] A face shield should be worn over goggles to protect the entire face.[1][2] |
| Skin and Body Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and dispose of them after handling.[3][4] |
| Laboratory Coat | A flame-resistant lab coat that fully covers the arms is mandatory. | |
| Full-Length Pants and Closed-Toe Shoes | Protects against accidental spills. Antistatic footwear may be considered where static discharge is a risk.[3] | |
| Respiratory Protection | Chemical Fume Hood | All handling of this compound, including weighing and dilutions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5] |
| Respirator | In the event of a fume hood failure or a significant spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1][6] |
II. Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key steps.
References
- 1. hazmatschool.com [hazmatschool.com]
- 2. creativesafetysupply.com [creativesafetysupply.com]
- 3. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 4. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
